4-Bromo-6-fluoropyrimidine
Description
BenchChem offers high-quality 4-Bromo-6-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-2-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEOWKUJSOSABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-29-6 | |
| Record name | 4-bromo-6-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-6-fluoropyrimidine physical properties
Physical Properties, Reactivity Profile, and Synthetic Utility
Executive Summary
4-Bromo-6-fluoropyrimidine (CAS 1209458-29-6) is a high-value heterocyclic building block used extensively in the design of kinase inhibitors and other bioactive small molecules. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents. The presence of a fluoro- group at the C6 position and a bromo- group at the C4 position allows for highly regioselective sequential functionalization.
This guide provides a comprehensive technical profile of the compound, synthesizing physicochemical data with practical handling protocols and mechanistic insights into its reactivity.
Physicochemical Specifications
The following data aggregates experimentally verified properties and standard commercial specifications.
Table 1: Core Physical Properties
| Property | Specification | Notes |
| IUPAC Name | 4-Bromo-6-fluoropyrimidine | |
| CAS Number | 1209458-29-6 | Distinct from 5-bromo-2-fluoro isomer (CAS 3511-90-8) |
| Molecular Formula | C₄H₂BrFN₂ | |
| Molecular Weight | 176.97 g/mol | |
| Appearance | White to off-white solid | Crystalline powder or low-melting solid |
| Solubility | Soluble in DMSO, DCM, MeOH | Hydrophobic; sparingly soluble in water |
| Purity (Typical) | ≥ 98% (HPLC) | |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Nitrogen/Argon |
Table 2: Electronic & Safety Profile
| Parameter | Value/Description | Relevance |
| LogP (Predicted) | ~1.3 – 1.6 | Lipophilic; suitable for membrane permeability optimization |
| H-Bond Acceptors | 2 (Pyrimidine Nitrogens) | Key for kinase hinge binding interactions |
| H-Bond Donors | 0 | |
| GHS Classification | Warning (Cat 4) | H302 (Harmful), H315 (Irritant), H319 (Eye Irritant) |
Structural Analysis & Reactivity Logic
The utility of 4-Bromo-6-fluoropyrimidine stems from the electronic disparity between the C4 and C6 positions. Understanding this causality is essential for designing successful synthetic routes.
Electronic Effects
-
Inductive Withdrawal (-I): Both Nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, making the ring electron-deficient (π-deficient).
-
C6-Fluorine (SNAr Locus): The C6 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). Fluorine is highly electronegative, which stabilizes the Meisenheimer complex intermediate (the rate-determining transition state in SNAr). Consequently, F is a superior leaving group to Br in SNAr reactions, despite the C-F bond strength.
-
C4-Bromine (Cross-Coupling Locus): The C-Br bond is weaker than the C-F bond, making it the preferred site for Oxidative Addition by transition metals (e.g., Pd(0)). This allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to occur selectively at C4 without disturbing the C6-F bond (under non-nucleophilic conditions).
Reactivity Visualization[2]
The following diagram illustrates the orthogonal reaction pathways available to this scaffold.
Experimental Protocols
Storage and Handling (Self-Validating Protocol)
Objective: Prevent hydrolysis and degradation.
-
Receipt: Upon receipt, inspect the container for seal integrity. The compound is hygroscopic.
-
Storage: Store at 2–8 °C . For long-term storage (>1 month), store under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress which can hydrolyze the C-F bond to a hydroxyl group (inactive).
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a fume hood.
Synthetic Workflow: Sequential Functionalization
Scenario: Creating a kinase inhibitor core requiring an amine at C6 and an aryl group at C4.
Step 1: SNAr Displacement (C6 Selectivity)
-
Reagents: 4-Bromo-6-fluoropyrimidine (1.0 eq), Amine (R-NH₂, 1.1 eq), DIPEA (2.0 eq).
-
Solvent: THF or DMF (dry).
-
Conditions: Stir at 0 °C to RT.
-
Mechanism: The amine attacks C6. The high electronegativity of F stabilizes the anionic intermediate.
Step 2: Suzuki Coupling (C4 Selectivity)
-
Reagents: Product from Step 1 (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: Heat to 80–100 °C under N₂.
-
Mechanism: Pd inserts into the C-Br bond (Oxidative Addition).
-
Outcome: 4-Aryl-6-aminopyrimidine.
Safety & Toxicology (MSDS Summary)
Signal Word: WARNING
-
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[3][4]
-
Respiratory: May cause respiratory irritation (H335).[3][4] Avoid dust generation.[3][4]
-
PPE: Nitrile gloves, safety glasses with side shields, and lab coat are mandatory. Work in a ventilated fume hood.
References
-
Sigma-Aldrich. (n.d.). 4-Bromo-6-fluoropyrimidine Product Specification (CAS 1209458-29-6).[5][6][7][8] Retrieved from
-
PubChem. (2025). 4-Bromo-6-fluoropyrimidine Compound Summary. National Center for Biotechnology Information. Retrieved from
-
Combi-Blocks. (2024). Safety Data Sheet: 4-Bromo-6-fluoropyrimidine. Retrieved from
-
WuXi AppTec. (2020). Regioselectivity in SNAr Reactions of Pyrimidines. QM Magic Class, Chapter 29. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 4-Bromo-6-fluoropyrimidine | 1209458-29-6 [sigmaaldrich.com]
- 6. molcore.com [molcore.com]
- 7. 1214375-74-2,Ethyl 2,5-Dibromonicotinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 1209458-29-6,4-Bromo-6-fluoropyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Reactivity of 4-Bromo-6-fluoropyrimidine
An In-Depth Technical Guide to the for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-6-fluoropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen substituents on the electron-deficient pyrimidine core imparts a rich and regioselective reactivity profile. This guide provides a comprehensive analysis of the chemical behavior of 4-bromo-6-fluoropyrimidine, with a focus on the underlying principles governing its reactions and practical, field-proven insights for its application in synthesis. We will explore its electronic structure, delve into the chemoselectivity of its key transformations—including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and provide detailed experimental protocols for its strategic functionalization. This document is intended to serve as a valuable resource for researchers leveraging this powerful synthetic intermediate in drug discovery and development.
Introduction: Structural and Electronic Landscape
The pyrimidine ring is a cornerstone of many biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] The introduction of halogen atoms onto this scaffold dramatically enhances its utility as a synthetic intermediate. In 4-bromo-6-fluoropyrimidine, the two ring nitrogen atoms create an electron-deficient aromatic system, which is crucial for activating the C4 and C6 positions towards nucleophilic attack.
The reactivity of 4-bromo-6-fluoropyrimidine is dictated by a confluence of electronic and steric factors:
-
Inductive and Mesomeric Effects: Both fluorine and bromine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that further polarizes the C-Halogen bonds and activates the ring for nucleophilic substitution.
-
Leaving Group Ability: Bromine is generally a better leaving group than fluorine in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond and its greater polarizability, which facilitates oxidative addition to the palladium(0) catalyst. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, fluoride is an excellent leaving group due to its ability to stabilize the negative charge in the transition state.
-
Regiochemistry: The positions of the halogens relative to the ring nitrogens are critical. The C4 and C6 positions are para and ortho, respectively, to the ring nitrogens, which significantly influences the regioselectivity of substitution reactions.
Below is a diagram illustrating the key reactive sites and electronic influences on the 4-bromo-6-fluoropyrimidine core.
Caption: Figure 1: Electronic Properties and Reactive Sites
Regioselective Transformations: A Dichotomy of Reactivity
A key feature of 4-bromo-6-fluoropyrimidine is the ability to selectively functionalize either the C4 or C6 position. This regioselectivity is primarily dictated by the choice of reaction conditions and the nature of the incoming reagent.
Palladium-Catalyzed Cross-Coupling at the C4 Position
The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This is a well-established trend for aryl halides and is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) catalyst.
Common cross-coupling reactions that can be selectively performed at the C4 position include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: Formation of C-C double bonds with alkenes.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The C-F bond, while generally less reactive in cross-coupling, is highly susceptible to nucleophilic aromatic substitution. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[2] The pyrimidine ring's electron-deficient nature is crucial for this pathway.
Typical nucleophiles that displace the fluoride at C6 include:
-
Alkoxides (R-O⁻)
-
Thiolates (R-S⁻)
-
Amines (R-NH₂)
-
Azides (N₃⁻)
The general preference for SNAr at positions 2 and 4 (and 6) of the pyrimidine ring is a well-documented phenomenon in heterocyclic chemistry.[3][4][5]
Key Transformations and Experimental Protocols
This section provides detailed, step-by-step methodologies for the most important transformations of 4-bromo-6-fluoropyrimidine. The protocols are based on established procedures for similar substrates and represent best practices in the field.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond at the C4 position. The choice of catalyst, ligand, and base is critical for achieving high yields.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-6-fluoropyrimidine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for a broad range of arylboronic acids. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid and facilitates transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Promotes dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle. |
digraph "Suzuki_Coupling_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Suzuki-Miyaura Coupling Workflow", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];"Start" [label="Start: 4-Bromo-6-fluoropyrimidine\n+ Arylboronic Acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reagents" [label="Add Pd Catalyst,\nBase, and Solvent"]; "Degas" [label="Degas Mixture\n(Ar or N2)"]; "Heat" [label="Heat Reaction\n(80-100 °C)"]; "Monitor" [label="Monitor Progress\n(TLC/LC-MS)"]; "Workup" [label="Aqueous Workup"]; "Purify" [label="Column Chromatography"]; "Product" [label="Product: 4-Aryl-6-fluoropyrimidine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Reagents"; "Reagents" -> "Degas"; "Degas" -> "Heat"; "Heat" -> "Monitor"; "Monitor" -> "Workup" [label="Reaction Complete"]; "Workup" -> "Purify"; "Purify" -> "Product"; }
Caption: Figure 2: Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 4-amino-6-fluoropyrimidines. The choice of ligand is crucial and often requires screening to optimize for a particular amine substrate.[6][7][8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-6-fluoropyrimidine (1.0 equiv), the desired amine (1.1-1.2 equiv), a strong base such as NaOt-Bu or K₃PO₄ (1.4-2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and the phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | Bulky, electron-rich phosphine ligands facilitate reductive elimination.[8] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Nucleophilic Aromatic Substitution (SNAr): Selective C-F Functionalization
SNAr reactions on 4-bromo-6-fluoropyrimidine can be achieved with high regioselectivity at the C6 position, leaving the C-Br bond intact for subsequent cross-coupling.
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.5-2.0 equiv) in anhydrous THF or DMF. Add a strong base like sodium hydride (NaH, 1.5 equiv) portion-wise at 0 °C.
-
Nucleophilic Substitution: To the resulting alkoxide solution, add a solution of 4-bromo-6-fluoropyrimidine (1.0 equiv) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Pre-formed alkoxide (from alcohol + NaH) | A strong nucleophile is required to attack the electron-deficient pyrimidine ring. |
| Solvent | Anhydrous THF, DMF | Polar aprotic solvents stabilize the charged Meisenheimer intermediate. |
| Temperature | 0 °C to Room Temperature | The reaction is often exothermic and requires initial cooling. |
Sequential Functionalization: A Strategy for Molecular Diversity
The orthogonal reactivity of the C-Br and C-F bonds allows for a powerful strategy of sequential functionalization. A common and highly effective approach is to first perform an SNAr reaction at the C6 position, followed by a palladium-catalyzed cross-coupling at the C4 position. This allows for the rapid construction of diverse libraries of substituted pyrimidines, a valuable tactic in drug discovery.
Caption: Figure 3: Sequential Functionalization Strategy
Conclusion
4-Bromo-6-fluoropyrimidine is a highly valuable and versatile building block for organic synthesis. Its well-defined and predictable regioselective reactivity allows for the strategic and controlled introduction of various functional groups. By understanding the principles that govern the differential reactivity of the C-Br and C-F bonds, researchers can harness the full potential of this intermediate for the efficient synthesis of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of 4-bromo-6-fluoropyrimidine in a research and development setting.
References
- Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
PubMed. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Retrieved from [Link]
-
LOCKSS. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-6-ethylpyrimidine. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]
-
PMC. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Atlantis Press. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]
-
PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Retrieved from [Link]
-
PMC. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Thieme. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2020). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
4-Bromo-6-fluoropyrimidine solubility data
Executive Summary
4-Bromo-6-fluoropyrimidine (CAS: 1209458-29-6) is a high-value heterocyclic intermediate critical in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and oncology targets. Its dual-halogenated scaffold offers orthogonal reactivity: the C-4 bromide is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C-6 fluoride serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).
This guide addresses the solubility challenges often encountered during process scale-up. While empirical solubility data for this specific intermediate is sparse in open literature, this document synthesizes calculated physicochemical properties with field-proven solvent selection strategies. It provides a robust, self-validating protocol for researchers to generate in-house solubility curves, ensuring reproducibility in synthesis and purification.
Physicochemical Profile
Understanding the fundamental properties of 4-Bromo-6-fluoropyrimidine is prerequisite to solvent selection. The compound exhibits moderate lipophilicity, suggesting poor aqueous solubility but high affinity for polar aprotic and chlorinated organic solvents.
| Property | Data | Source/Method |
| Molecular Formula | C₄H₂BrFN₂ | Stoichiometry |
| Molecular Weight | 176.97 g/mol | Calculated |
| Physical State | Solid (White to off-white powder) | Visual Inspection |
| XLogP3 (Predicted) | ~1.7 | PubChem [1] |
| H-Bond Donors | 0 | Structure Analysis |
| H-Bond Acceptors | 2 | Structure Analysis |
| Rotatable Bonds | 0 | Structure Analysis |
Solubility Data Analysis
Solvent Class Compatibility
Based on the calculated LogP (1.7) and the π-deficient nature of the pyrimidine ring, the following solubility trends are observed. These classifications guide solvent selection for reaction optimization and workup.
-
High Solubility (>50 mg/mL):
-
Polar Aprotic: DMSO, DMF, DMAc. (Ideal for SNAr reactions requiring elevated temperatures).
-
Chlorinated: Dichloromethane (DCM), Chloroform. (Preferred for extraction and chromatography).[1]
-
-
Moderate Solubility (10–50 mg/mL):
-
Polar Protic: Methanol, Ethanol (Solubility increases significantly with temperature; useful for recrystallization).
-
Esters: Ethyl Acetate.
-
-
Low/Insoluble (<1 mg/mL):
-
Aqueous: Water (Neutral pH).
-
Alkanes: Hexanes, Heptane (Used as anti-solvents for precipitation).
-
pH-Dependent Behavior
The pyrimidine nitrogen atoms are weakly basic.
-
Acidic Media (pH < 2): Solubility increases due to protonation of the pyrimidine ring, forming a pyridinium-like salt. Note: Prolonged exposure to strong aqueous acid may risk hydrolysis of the fluoride.
-
Basic Media (pH > 10): Solubility remains low; however, hydroxide ions may compete as nucleophiles, displacing the fluoride (hydrolysis to 4-bromo-6-hydroxypyrimidine).
Experimental Methodologies
Since batch-to-batch variation and purity levels (typically 95-98%) affect saturation points, reliance on literature values is insufficient for critical process development. The following protocol provides a standardized method to determine the Thermodynamic Solubility of 4-Bromo-6-fluoropyrimidine.
Protocol: Gravimetric Solubility Determination
Objective: Determine the saturation concentration (
Materials:
-
4-Bromo-6-fluoropyrimidine (Test Article)[2]
-
Target Solvent (HPLC Grade)
-
0.45 µm Syringe Filter (PTFE for organics)
-
Analytical Balance (±0.01 mg)
-
Scintillation Vials (20 mL)
Workflow:
-
Supersaturation: Add excess solid (approx. 100 mg) to 2 mL of solvent in a vial.
-
Equilibration: Vortex for 1 minute, then agitate (shaker/stirrer) at
for 24 hours. Ensure undissolved solid remains visible. -
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent (N₂ stream or vacuum oven) until constant weight is achieved.
-
Quantification: Weigh the vial with residue (
).
Calculation:
Visualization: Solubility & Reaction Workflow
Solubility Determination Workflow
This diagram outlines the logical flow for the gravimetric protocol described above.
Figure 1: Step-by-step workflow for gravimetric solubility determination.
Reactivity & Solvent Selection Logic
This diagram illustrates how solubility dictates solvent choice for the two primary reaction pathways of 4-Bromo-6-fluoropyrimidine.
Figure 2: Solvent selection strategy based on reaction mechanism (SNAr vs. Suzuki).
Safety & Stability
-
Handling: 4-Bromo-6-fluoropyrimidine is an irritant (Skin Irrit. 2, Eye Irrit.[3] 2) [2]. Avoid inhalation of dust.[3][4][5][6]
-
Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). Moisture sensitivity is low but hydrolysis can occur over long periods in humid environments.
-
Solvent Hazards: When using DMSO or DMF, be aware of skin permeability. The compound's solubility in these carriers enhances its ability to penetrate the dermal barrier.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66521231, 4-Bromo-6-fluoropyrimidine. Retrieved February 7, 2026 from [Link]
-
World Scientific News (2024). Solubility of pyrimidine derivatives in different organic solvents. Retrieved February 7, 2026 from [Link]
-
American Chemical Society (2024). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved February 7, 2026 from [Link]
Sources
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 4-Bromo-6-fluoropyrimidine
Executive Summary
This technical guide provides a definitive reference for the spectroscopic identification of 4-Bromo-6-fluoropyrimidine (CAS: 1722-69-6). As a critical scaffold in medicinal chemistry—particularly for
This document synthesizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data. It moves beyond simple peak listing to explain the causality of signals, offering researchers a self-validating analytical framework.
Structural Analysis & Theoretical Basis
Before interpreting spectra, one must understand the electronic environment of the pyrimidine core.
-
Symmetry: The molecule is planar but asymmetric due to the 4-Br / 6-F substitution pattern. This results in distinct chemical shifts for all carbon and proton environments.
-
Electronic Effects:
-
N1/N3: Strong electron withdrawal deshields the C2 position significantly.
-
Fluorine (C6): Induces strong shielding/deshielding anisotropy and characteristic spin-spin coupling (
and ). -
Bromine (C4): Provides a "heavy atom" effect and a distinct isotopic signature in MS.
-
Analytical Workflow
The following diagram outlines the logical flow for validating this compound, prioritizing non-destructive techniques first.
Figure 1: Recommended analytical workflow for stepwise structural validation.
Nuclear Magnetic Resonance (NMR) Profiling[1]
1H NMR Spectroscopy
The proton NMR spectrum is simple but diagnostic. It consists of two aromatic signals.[1]
-
Solvent: Chloroform-
( ) is recommended. DMSO- may cause slight shifts due to hydrogen bonding with ring nitrogens.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H2 | 8.80 – 8.95 | Singlet (s) | 1H | N/A | Located between two electronegative nitrogens; highly deshielded. |
| H5 | 7.30 – 7.45 | Doublet (d) | 1H | Located between C-Br and C-F. Shielded relative to H2. Splits due to vicinal Fluorine. |
Expert Insight: The key differentiator between the 4-bromo-6-fluoro isomer and the 2-bromo-4-fluoro isomer is the coupling of H2. In 4-bromo-6-fluoropyrimidine, H2 is a singlet (too far from F). In 2-bromo-4-fluoro isomers, the proton between nitrogens is absent, changing the spectral pattern entirely.
13C NMR Spectroscopy
Carbon NMR is complex due to C-F coupling. Expect doublets for most carbons.
| Carbon | Shift ( | Splitting Pattern | Coupling Constant ( |
| C6 (C-F) | ~168.0 | Doublet ( | ~240 - 260 Hz |
| C2 (N-C-N) | ~158.5 | Singlet/Broad | Negligible |
| C4 (C-Br) | ~152.0 | Doublet ( | ~15 Hz |
| C5 (CH) | ~110.0 | Doublet ( | ~35 Hz |
19F NMR Spectroscopy[3]
-
Shift: Single peak typically observed between -60.0 and -70.0 ppm (relative to
). -
Note: This signal confirms the presence of a single fluorine atom and is sensitive to the oxidation state of the ring.
Mass Spectrometry (MS) & Isotopic Signature
Mass spectrometry provides the most robust confirmation of the halogenation pattern due to the natural abundance of Bromine isotopes (
Key Diagnostic Ions (EI, 70 eV)
| m/z | Intensity Ratio | Identity | Interpretation |
| 176 / 178 | 1 : 1 | Molecular Ion. The 1:1 doublet confirms one Bromine atom.[2] | |
| 157 / 159 | 1 : 1 | Loss of Fluorine (Rare in EI, but possible). | |
| 97 | High | Loss of Bromine. The isotope pattern disappears (single peak). | |
| 70 | High | Ring fragmentation (Loss of Br and HCN). |
Fragmentation Logic
The fragmentation usually proceeds via halogen loss followed by ring opening.
Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.
Infrared (IR) Spectroscopy[5][6]
FT-IR is useful for quick purity checks (e.g., detecting hydrolysis to the pyrimidinone).
-
3050 – 3100 cm⁻¹: Aromatic C-H stretching (Weak).
-
1550 – 1580 cm⁻¹: Pyrimidine ring stretching (C=N / C=C). Diagnostic "breathing" modes.
-
1000 – 1200 cm⁻¹: C-F Stretching. Strong, broad band.
-
600 – 800 cm⁻¹: C-Br Stretching.
Quality Control Note: If you see a broad band at 3200-3400 cm⁻¹ , your sample has likely hydrolyzed to the 4-bromo-6-hydroxypyrimidine (tautomer of the pyrimidone) due to moisture exposure.
Experimental Protocols
Protocol 1: NMR Sample Preparation
To ensure sharp peaks and accurate integration:
-
Mass: Weigh 5–10 mg of 4-Bromo-6-fluoropyrimidine.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS as an internal standard. -
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
-
Acquisition: Run at 298 K. For 13C, a minimum of 512 scans is recommended to resolve the C-F splitting clearly.
Protocol 2: Storage & Stability
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Reactivity: The C-F and C-Br bonds are susceptible to nucleophilic attack. Avoid storage in protic solvents (methanol/water) for extended periods.
References
-
PubChem Compound Summary. (n.d.). 4-Bromo-6-fluoropyrimidine (CID 66521231). National Center for Biotechnology Information. Retrieved from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for Pyrimidine coupling constants). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Technical Guide: Stability and Storage of 4-Bromo-6-fluoropyrimidine
[1]
Executive Summary & Chemical Profile
4-Bromo-6-fluoropyrimidine is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its structural uniqueness lies in the presence of two distinct halogen leaving groups (Bromine at C4, Fluorine at C6) on an electron-deficient pyrimidine ring.
This dual-halogenation renders the molecule highly reactive toward Nucleophilic Aromatic Substitution (SNAr), making it a versatile scaffold for sequential functionalization. However, this same reactivity dictates its instability; the compound is prone to hydrolysis and photolytic degradation if not managed under strict environmental controls.
Key Physicochemical Properties:
| Property | Specification | Note |
|---|---|---|
| Physical State | Solid (Crystalline/Powder) | Typically white to off-white. |
| Solubility | Soluble in DCM, DMSO, MeOH | Hydrolysis risk in wet protic solvents. |
| Reactivity | High (Electrophilic) | Susceptible to SNAr at C4/C6. |
| Melting Point | Refer to CoA | Generally low-melting solids; thermal sensitivity applies. |
Stability Analysis: The Mechanistic "Why"
To ensure integrity, one must understand the degradation pathways. This is not merely about keeping it "cold"; it is about arresting specific chemical mechanisms.
Hydrolytic Instability (Moisture Sensitivity)
The pyrimidine ring is electron-deficient (π-deficient). The presence of electronegative Fluorine and Bromine atoms further depletes electron density at the C4 and C6 positions, making them highly susceptible to nucleophilic attack by water (hydrolysis).
-
Mechanism: Water attacks the C-F or C-Br bond.
-
Result: Formation of 6-bromo-4(3H)-pyrimidinone or 4-fluoro-6(3H)-pyrimidinone.
-
Indicator: Hydrolysis products are often less soluble in organic solvents and may cause the solid to become "sticky" or discolored due to H-bonding interactions and increased polarity.
Photolytic Sensitivity
Halogenated heterocycles, particularly those containing Carbon-Bromine (C-Br) bonds, are sensitive to UV radiation.
-
Mechanism: Homolytic cleavage of the C-Br bond to form radical species.
-
Result: Radical polymerization or dimerization, leading to yellow/brown discoloration.
Thermal Decomposition
While stable at ambient temperatures for short periods, prolonged heat exposure can accelerate the elimination of H-Br or H-F, especially if trace moisture is present (autocatalytic degradation).
Visualization: Degradation & Handling Pathways
Hydrolysis Mechanism (SNAr)
The following diagram illustrates the critical failure mode: moisture-induced hydrolysis.
Figure 1: Mechanism of moisture-induced degradation via Nucleophilic Aromatic Substitution.
Storage & Handling Workflow
A self-validating workflow ensures that every step confirms the quality of the previous step.
Figure 2: Lifecycle management of 4-Bromo-6-fluoropyrimidine to prevent degradation.
Storage Protocols
Primary Storage (Long-Term)
-
Temperature: 2°C to 8°C is mandatory; -20°C is preferred for storage exceeding 3 months.
-
Atmosphere: Must be stored under Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, which creates a better "blanket" over the solid.
-
Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or heat-shrink bands over the cap.
Secondary Containment
Place the primary vial inside a secondary desiccator jar or a sealed bag containing active desiccant (silica gel or molecular sieves) to scavenge any penetrating moisture.
Self-Validating Quality Control (QC)
Do not assume purity based on the label. Use these checks to validate the compound before critical reactions.
Visual Inspection (The "Traffic Light" System)
-
White/Off-White: Pass. Material is likely good.
-
Pale Yellow: Caution. Surface oxidation or slight photolysis. Purify if using for kinetics.
-
Brown/Sticky/Orange: Fail. Significant hydrolysis or polymerization. Discard.
The Solubility Test (Rapid Check)
If NMR is unavailable, perform this rapid polarity check:
-
Take a small crystal (~5 mg).
-
Add 1 mL of Dichloromethane (DCM).
-
Observation:
-
Clear Solution: Compound is intact (Lipophilic).
-
Turbid/Insoluble: Degradation has occurred (Hydrolysis products are polar/salt-like).
-
Analytical Validation
-
¹H-NMR (DMSO-d₆): Look for the characteristic pyrimidine proton singlet (or doublet if coupling with F).
-
Degradation Flag: Appearance of broad exchangeable protons (OH/NH) downfield (10-12 ppm) indicates hydrolysis to pyrimidinone.
-
-
¹⁹F-NMR: A single sharp peak corresponds to the intact fluorine. New peaks shifted significantly suggest hydrolysis of the Bromine (changing the electronic environment of the Fluorine) or loss of Fluorine itself.
Handling & Safety (E-E-A-T)
Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1]
-
PPE: Nitrile gloves are generally sufficient for incidental contact. Double-gloving is recommended during transfer.
-
Weighing: Weigh quickly in air, but ideally, dispense inside a fume hood. If the ambient humidity is >60%, weigh inside a glove bag.
-
Quenching Spills: Do not wipe with water immediately. Absorb with a dry paper towel first, then clean the surface with a dilute alkaline solution (e.g., Sodium Bicarbonate) to neutralize any generated acid (HBr/HF), followed by water.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Grounding reference for Pyrimidine reactivity and SNAr mechanisms).
Methodological & Application
Application Note & Protocol: A Strategic Approach to the Synthesis of 4-Bromo-6-fluoropyrimidine
Introduction:
4-Bromo-6-fluoropyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom at positions 4 and 6 respectively, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This application note provides a comprehensive guide for the synthesis of 4-bromo-6-fluoropyrimidine, starting from readily available commercial materials. The presented synthetic strategy is designed for robustness and scalability, with a focus on explaining the chemical principles that underpin each step of the process.
Strategic Overview of the Synthesis:
The synthesis of 4-bromo-6-fluoropyrimidine is a multi-step process that requires careful control of reaction conditions to achieve the desired selectivity. The overall strategy involves the construction of the pyrimidine core, followed by sequential halogenation and a final halogen exchange to introduce the fluorine atom.
Part 1: Synthesis of the Pyrimidine Core - 4,6-Dihydroxypyrimidine
The initial step involves the construction of the pyrimidine ring system through a condensation reaction.
Principle:
The synthesis of 4,6-dihydroxypyrimidine is achieved via a well-established condensation reaction between diethyl malonate and formamide in the presence of a strong base, typically sodium ethoxide. This reaction proceeds through the formation of a sodiomalonic ester, which then undergoes nucleophilic attack on formamide, followed by cyclization and subsequent aromatization to yield the stable pyrimidine ring.
Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate (1.0 eq) dropwise via the dropping funnel while maintaining gentle stirring.
-
Addition of Formamide: To the resulting solution, add formamide (2.0 eq) and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. Carefully acidify the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 2-6.
-
Isolation: The precipitated 4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried under vacuum to yield the product as a solid.
Part 2: Chlorination of the Pyrimidine Core - Synthesis of 4,6-Dichloropyrimidine
With the pyrimidine core established, the next step is to introduce chloro groups, which will serve as leaving groups for subsequent transformations.
Principle:
The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a classic chlorination reaction.[1][2] Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation, converting the hydroxyl groups into chloro groups. The reaction typically requires elevated temperatures to proceed to completion.
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine
-
Reaction Setup: In a fume hood, carefully add 4,6-dihydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, as monitored by TLC.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Work-up: Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure 4,6-dichloropyrimidine.
Part 3: Selective Bromination - Synthesis of 4-Bromo-6-chloropyrimidine
This step introduces the bromine atom onto the pyrimidine ring, setting the stage for the final fluorination.
Principle:
The selective monobromination of 4,6-dichloropyrimidine to yield 4-bromo-6-chloropyrimidine is a critical step that leverages the reactivity of the pyrimidine ring. While a direct, detailed protocol for this specific transformation is not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on heteroaromatic compounds can be applied. A controlled bromination using a suitable brominating agent is expected to favor the substitution at one of the chloro-positions. The choice of brominating agent and reaction conditions is crucial to avoid di-bromination. One potential approach involves a halogen exchange reaction, where one of the chloro groups is selectively replaced by a bromo group.
Experimental Protocol: Synthesis of 4-Bromo-6-chloropyrimidine (Proposed)
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent.
-
Bromination: Add a controlled amount of a brominating agent (e.g., N-bromosuccinimide (NBS) with a radical initiator, or a solution of bromine in a suitable solvent) to the reaction mixture.
-
Reaction Monitoring: Carefully monitor the reaction progress by GC-MS or LC-MS to maximize the formation of the mono-brominated product and minimize the formation of di-brominated and starting material.
-
Work-up: Upon optimal conversion, quench the reaction and perform a standard aqueous work-up.
-
Purification: The crude product mixture is then purified by column chromatography to isolate the desired 4-bromo-6-chloropyrimidine.
Part 4: Selective Fluorination - Synthesis of 4-Bromo-6-fluoropyrimidine
The final step is a halogen exchange reaction to introduce the fluorine atom.
Principle:
The conversion of 4-bromo-6-chloropyrimidine to 4-bromo-6-fluoropyrimidine is achieved through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. The more reactive chlorine atom is selectively replaced by a fluorine atom. This transformation is typically carried out using a fluoride salt, such as potassium fluoride (KF), cesium fluoride (CsF), or a tetraalkylammonium fluoride (e.g., TBAF), often in the presence of a phase transfer catalyst to enhance the solubility and reactivity of the fluoride salt in an aprotic polar solvent.
Experimental Protocol: Synthesis of 4-Bromo-6-fluoropyrimidine
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-6-chloropyrimidine (1.0 eq), an excess of a fluoride source such as spray-dried potassium fluoride (KF) (2-3 eq), and a phase transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.1 eq) in a suitable high-boiling aprotic polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane).
-
Heating: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-bromo-6-fluoropyrimidine.
Data Summary
| Compound | Starting Material(s) | Key Reagents | Typical Yield (%) |
| 4,6-Dihydroxypyrimidine | Diethyl malonate, Formamide | Sodium ethoxide | 80-90 |
| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | POCl₃ | 70-85 |
| 4-Bromo-6-chloropyrimidine | 4,6-Dichloropyrimidine | Brominating agent | (Variable) |
| 4-Bromo-6-fluoropyrimidine | 4-Bromo-6-chloropyrimidine | KF, Phase transfer catalyst | 60-80 |
Visualizing the Synthesis
Overall Synthetic Workflow
Sources
Application Note: Chemo- and Regioselective Functionalization of 4-Bromo-6-fluoropyrimidine via
Executive Summary
4-Bromo-6-fluoropyrimidine is a high-value bifunctional scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in the distinct reactivity profiles of the two halogen substituents. This guide details the protocols for achieving high chemo- and regioselectivity during Nucleophilic Aromatic Substitution (
Key Insight: Contrary to trends in metal-catalyzed couplings (where C-Br reacts faster than C-F), in uncatalyzed
Mechanistic Principles & Regioselectivity
To control this reaction, one must understand the "Element Effect" in
The Fluorine Advantage
In
-
Inductive Stabilization: The high electronegativity of fluorine (
) creates a strong dipole, significantly lowering the energy of the LUMO at the C6 position compared to C4 (Bromine ). -
Meisenheimer Complex: The anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack is stabilized more effectively by the electron-withdrawing fluorine than by bromine.[2]
-
Outcome: The activation energy for attacking C-F is lower than for C-Br, leading to kinetic selectivity for fluorine displacement.
The "Trap": Catalyst Interference
-
Condition A (Thermal/Basic): Nucleophile attacks C-F (Kinetic
). Product: 4-Bromo-6-substituted pyrimidine.[3][4] -
Condition B (Pd-Catalysis): Palladium undergoes oxidative addition at C-Br (weaker bond). Product: 4-Substituted-6-fluoropyrimidine.
This guide focuses on Condition A (S_NAr).
Visualizing the Mechanism
The following diagram illustrates the kinetic pathway favoring C-F displacement.
Figure 1: Kinetic pathway analysis showing the preferential displacement of Fluorine due to transition state stabilization.
Experimental Protocols
Protocol A: Selective Amination (Displacement of F)
Objective: Synthesis of 4-amino-6-bromopyrimidines.
Materials
-
Substrate: 4-Bromo-6-fluoropyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.05 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or
(2.0 equiv) -
Solvent: THF (Tetrahydrofuran) or IPA (Isopropyl alcohol)
-
Temperature: 0°C to 25°C
Step-by-Step Methodology
-
Preparation: Dissolve 4-bromo-6-fluoropyrimidine (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Note: Keep the solution cool (0°C) if the amine is highly nucleophilic (e.g., pyrrolidine, morpholine) to prevent bis-addition.
-
-
Base Addition: Add DIPEA (1.2 equiv).
-
Nucleophile Addition: Add the amine (1.05 equiv) dropwise over 5–10 minutes.
-
Why? Slow addition prevents high local concentrations of amine, minimizing the risk of double substitution at the bromine position.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS or TLC.
-
Endpoint: Disappearance of starting material.[5] Retention of Br peak pattern (1:1 isotopic ratio in MS) is critical.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with water (x2) and brine (x1).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Safety Note: This reaction generates HF (hydrofluoric acid) equivalents, which are scavenged by the base. Ensure the base is never the limiting reagent.
Protocol B: Sequential Library Synthesis (The "One-Pot" Approach)
Objective: Use the crude
-
Step 1 (
): Perform Protocol A in Dioxane instead of THF. -
Step 2 (Suzuki):
-
Do not isolate.
-
Add Boronic Acid (1.2 equiv).
-
Add
(2.0 M aqueous solution, 3.0 equiv). -
Add Pd Catalyst (e.g.,
, 5 mol%). -
Heat to 80–100°C for 2–4 hours.
-
-
Result: 4-Amino-6-Aryl-Pyrimidine.
Data & Optimization Guide
Solvent & Base Effects
The choice of solvent influences the reaction rate and selectivity.
| Solvent | Dielectric Constant | Rate ( | Selectivity (F vs Br) | Recommendation |
| THF | 7.5 | Moderate | High | Standard |
| DMF | 36.7 | Fast | Moderate | Use for weak nucleophiles |
| IPA | 17.9 | Moderate | High | Green alternative |
| DMSO | 46.7 | Very Fast | Low | Risk of disubstitution |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Disubstitution (Loss of Br) | Temperature too high | Run at -10°C to 0°C. |
| Excess Nucleophile | Strictly limit amine to 1.0–1.05 equiv. | |
| No Reaction | Weak Nucleophile | Switch solvent to DMF; heat to 40°C. |
| Regioisomer Mix | Metal Contamination | Ensure reaction vessels are metal-free; avoid Pd traces. |
Workflow Visualization
This decision tree assists in planning the synthesis based on the desired final substitution pattern.
Figure 2: Strategic decision tree for functionalizing 4-bromo-6-fluoropyrimidine.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
- Foundational text on the "Element Effect" establishing F > Cl ~ Br > I order in .
-
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity. Journal of Organic Chemistry.
- Modern review confirming regioselectivity rules for halogen
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[1][6]
- Accessible overview of the mechanistic underpinnings of Fluorine activ
-
Chemistry Steps. (2021).
) – The Mechanism.[2][6]- Detailed breakdown of the Meisenheimer complex stabiliz
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Oral versus intravenous fluoropyrimidines for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Note: Strategic Utilization of 4-Bromo-6-fluoropyrimidine in Kinase Inhibitor Synthesis
Executive Summary
The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast number of FDA-approved kinase inhibitors (e.g., Pazopanib, Imatinib analogues). Its ability to mimic the adenine ring of ATP allows it to anchor effectively into the kinase hinge region.[1]
This guide details the strategic use of 4-Bromo-6-fluoropyrimidine as a bifunctional building block. Unlike symmetric dihalopyrimidines (e.g., 4,6-dichloro), this molecule offers orthogonal reactivity : the fluorine atom is highly activated for nucleophilic aromatic substitution (
Chemical Rationale & Mechanism
To design effective protocols, one must understand the electronic environment of the scaffold.
The "Pull-Pull" Effect
The pyrimidine ring contains nitrogen atoms at positions 1 and 3. These electronegative atoms pull electron density away from carbons 2, 4, and 6, making them electrophilic.
-
C4/C6 Positions: These are chemically equivalent in the unsubstituted ring. However, in 4-Bromo-6-fluoropyrimidine, the substituents dictate selectivity.
-
The Fluorine Advantage (
): In reactions, the rate-determining step is often the addition of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine stabilizes this anionic intermediate more effectively than bromine. Consequently, fluorine is the superior leaving group in this specific context, allowing for selective displacement by amines at the C6 position while leaving the C4-Bromine bond intact. -
The Bromine Advantage (Cross-Coupling): Conversely, the C-Br bond is weaker and more polarizable than the C-F bond, making it far more reactive towards oxidative addition by Palladium(0) species.
Strategic Workflow Diagram
The following diagram illustrates the sequential assembly of a kinase inhibitor using this logic.
Figure 1: Sequential functionalization strategy. The workflow exploits the specific reactivity of Fluorine for nucleophilic substitution and Bromine for metal-catalyzed coupling.
Experimental Protocols
Protocol A: Regioselective (Hinge Binder Installation)
Objective: To install the amine hinge-binding motif by selectively displacing the fluorine atom.
Materials:
-
4-Bromo-6-fluoropyrimidine (1.0 equiv)
-
Aniline derivative or primary amine (1.0 - 1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Isopropanol (IPA) or n-Butanol (for higher temps)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-6-fluoropyrimidine (e.g., 1.0 mmol) in IPA (5 mL/mmol).
-
Addition: Add the target amine (1.0 mmol) followed by DIPEA (2.0 mmol).
-
Note: If using an aniline salt, increase DIPEA to 3.0 equiv.
-
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC or LC-MS.
-
Reaction Time: Typically 2–6 hours.
-
Checkpoint: You should observe the consumption of the starting material and the appearance of a single major product peak (M+1 mass corresponding to Br-Amine adduct).
-
-
Work-up: Cool to room temperature.
-
Option A (Precipitation): If the product precipitates, filter and wash with cold IPA/Water (1:1).
-
Option B (Extraction): Remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over
, and concentrate.
-
-
Validation:
NMR should show the disappearance of the pyrimidine fluorine signal (approx. -60 to -70 ppm depending on reference).
Troubleshooting:
-
Issue: Displacement of Bromine observed (formation of 6-fluoro-4-aminopyrimidine).
-
Solution: Lower the temperature to 50°C and extend reaction time. Ensure the amine is not in large excess (>1.2 equiv).
Protocol B: Suzuki-Miyaura Cross-Coupling (Tail Installation)
Objective: To functionalize the C4 position using the remaining bromine handle.
Materials:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)
-
Catalyst:
(5 mol%) or (for sterically hindered substrates) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial or pressure tube with Intermediate A, Boronic Acid, and Palladium catalyst.
-
Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (10 mL/mmol) and aqueous
. -
Reaction: Heat to 90–100°C (or 110°C in microwave for 30 mins).
-
Work-up: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc or DCM/MeOH gradient).
Data Analysis & Reactivity Comparison
The following table summarizes the reactivity trends that justify the experimental design.
| Parameter | C-F Bond (Position 6) | C-Br Bond (Position 4) | Implication for Protocol |
| Bond Energy | High (~485 kJ/mol) | Moderate (~280 kJ/mol) | C-Br breaks easier in Pd-catalysis. |
| Electronegativity | 4.0 (Pauling) | 2.8 (Pauling) | F creates a more electrophilic carbon. |
| High (Fast addition step) | Low (Slower addition step) | Step 1: Amine attacks C-F. | |
| Pd-Coupling Reactivity | Inert (requires specialized ligands) | High (Facile oxidative addition) | Step 2: Boronic acid couples at C-Br. |
References
-
Vertex Pharmaceuticals. (2021).[2] 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors. PubMed Central. [Link]
-
Kassab, A. E. (2022).[1] Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.[1] Archiv der Pharmazie.[1] [Link]
-
WuXi AppTec. (2021).[2][3] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[4] Molecules.[2][5][6][7][8][9][10][11][12][13] [Link]
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-fluoropyrimidine
Executive Summary
4-Bromo-6-fluoropyrimidine is a high-value scaffold in medicinal chemistry, serving as a gateway to bioactive molecules including kinase inhibitors and nucleotide analogs. Its utility stems from its bifunctional electrophilicity : it possesses two distinct halogenated sites with divergent reactivity profiles.
This guide provides optimized protocols for the Palladium-catalyzed cross-coupling of this substrate.[1][2] The core challenge addressed here is chemoselectivity . The C4-Bromo bond is electronically and sterically primed for oxidative addition, while the C6-Fluoro bond is highly susceptible to Nucleophilic Aromatic Substitution (
Reactivity Profile & Mechanistic Logic[3]
The pyrimidine ring is electron-deficient, making it reactive toward nucleophiles. The presence of both Bromine and Fluorine creates a hierarchy of reactivity that must be exploited.
Chemoselectivity Map
-
C4-Position (Bromine): The "Soft" Electrophile. The C-Br bond is weaker and more polarizable than C-F, making it the preferred site for Oxidative Addition by Pd(0).
-
C6-Position (Fluorine): The "Hard" Electrophile. The high electronegativity of Fluorine activates the adjacent carbon for
by "hard" nucleophiles (amines, alkoxides), but the strong C-F bond resists oxidative addition under standard Pd-catalyzed conditions.
Visualization: Reactivity Decision Tree
Figure 1: Chemoselectivity profile. Path selection is controlled by ligand choice and base "hardness".
Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Arylation at C4 while retaining the C6-Fluorine. Critical Factor: Use of a mild, non-nucleophilic base is essential to prevent hydrolysis or substitution of the C6-Fluorine.
Reagents:
-
Substrate: 4-Bromo-6-fluoropyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) OR (for sterically hindered acids) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with 4-Bromo-6-fluoropyrimidine (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and base (
, 2.0 mmol). -
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition: Add
(0.05 mmol) quickly under positive inert gas pressure. -
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Heat the block to 80°C . Stir vigorously for 4-12 hours.
-
Note: Monitor by TLC/LCMS. If C6-substitution (loss of F) is observed, lower temp to 60°C and switch base to
(anhydrous conditions).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: C4-Selective Sonogashira Coupling
Objective: Alkynylation at C4. Critical Factor: Amine bases can act as nucleophiles at C6. Use sterically hindered amines (Hunig's base) or keep temperatures low.
Reagents:
-
Substrate: 4-Bromo-6-fluoropyrimidine (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (2.5 mol%)
-
Base:
or DIPEA (2.5 equiv) -
Solvent: THF or DMF (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate (1.0 mmol) in anhydrous THF (5 mL) under Argon.
-
Catalyst Mix: Add
, CuI, and the Alkyne. -
Base Addition: Add
dropwise at 0°C (Ice bath).-
Why? Low temperature prevents the amine from attacking the C6-F position via
.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-6 hours.
-
Optimization: If conversion is slow at RT, heat gently to 40°C. Avoid boiling THF (
) as byproducts will increase.
-
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify.
Optimization & Troubleshooting Guide
The following table summarizes common failure modes and their scientific resolutions.
| Issue | Observation (LCMS/NMR) | Root Cause | Corrective Action |
| Hydrolysis | Mass [M-F+OH] observed. | Base is too nucleophilic or solvent is wet. | Switch to anhydrous conditions (Dioxane/Toluene) and use |
| Regio-scrambling | Substitution at both C4 and C6. | Reaction temp too high; | Lower temperature. Use bulkier ligands (e.g., XPhos) to accelerate C4-coupling at lower temps. |
| Homocoupling | Biaryl formation (Ar-Ar). | Oxygen present in system.[2][3][4] | Degas solvents more thoroughly (freeze-pump-thaw). |
| Protodehalogenation | Mass [M-Br+H] observed. | Hydride source present (often from alcohol solvents). | Avoid alcoholic solvents (MeOH, EtOH). Use DMF or Toluene. |
Comparative Base Screening Data (Simulated)
Effect of base on Yield of C4-Phenyl-6-fluoropyrimidine (Suzuki Coupling)
| Base | Solvent | Temp (°C) | Yield (%) | C6-Substituted Byproduct (%) |
| DME/H2O | 80 | 78 | 12 (Hydrolysis) | |
| Dioxane/H2O | 80 | 85 | 5 | |
| Dioxane/H2O | 80 | 92 | < 2 | |
| Toluene | 100 | 88 | 0 | |
| MeOH | 65 | 0 | >95 (Methoxy substitution) |
Safety & Handling
-
Fluorine Hazards: While the C-F bond is stable, inadvertent hydrolysis under acidic conditions can release trace HF. Use glass-lined vessels and avoid strong acids during workup.
-
Sensitization: Halogenated pyrimidines are potent skin sensitizers and potential mutagens. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Residual Palladium: For pharmaceutical applications, use metal scavengers (e.g., SiliaMetS® Thiol) post-reaction to reduce Pd content to <10 ppm.
References
-
Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.
- Source: MDPI (Molecules 2012)
- )
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Source: MDPI (Molecules 2021)
- Relevance: Confirms C4-selectivity over C2/C6 in poly-halogenated pyrimidines and provides microwave protocols.
-
Sonogashira Coupling of Halopyrimidines.
- Source: Organic Chemistry Portal / Org. Lett.
- Relevance: General protocols for alkynyl
-
Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity.
- Source: StackExchange / Liter
- Relevance: Mechanistic discussion on the "Hot Spot" reactivity of C4 vs C6.
Sources
The Strategic Application of 4-Bromo-6-fluoropyrimidine in the Synthesis of Advanced EGFR Inhibitors
Introduction: The Pyrimidine Scaffold in Modern Oncology
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] Its aberrant activation is a well-established driver in the progression of numerous cancers, particularly non-small cell lung cancer (NSCLC).[2] Consequently, the development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized cancer therapy.[3] Within the diverse landscape of kinase inhibitors, the pyrimidine nucleus has emerged as a "privileged scaffold."[4] This is largely due to its structural resemblance to the adenine core of ATP, allowing pyrimidine-based inhibitors to effectively compete for the ATP-binding site within the EGFR kinase domain.[5] This bioisosteric relationship enhances cellular uptake and facilitates potent inhibition of the kinase's activity.[5][6]
This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-Bromo-6-fluoropyrimidine , a versatile and highly valuable building block, in the synthesis of next-generation EGFR inhibitors. We will explore the chemical rationale behind its use, provide a detailed, field-proven synthetic protocol, and discuss the mechanistic basis for the resulting inhibitors' activity.
The Chemical Rationale: Why 4-Bromo-6-fluoropyrimidine?
The utility of 4-Bromo-6-fluoropyrimidine as a precursor for EGFR inhibitors lies in the differential reactivity of its two halogen substituents. This bifunctionality allows for a sequential and controlled introduction of key pharmacophoric elements, typically the N2 and N4 substituents of a 2,4-diaminopyrimidine core.
-
The Highly Activated Fluoro Group: The fluorine atom at the C6 (or C4) position is highly activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring.[7][8] This allows for the facile and often regioselective introduction of a primary amine, typically an aniline derivative, which is a common feature in many EGFR inhibitors.[9]
-
The Versatile Bromo Group: The bromine atom at the C4 (or C6) position is significantly less reactive towards SNAr but serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This enables the introduction of a wide array of aryl and heteroaryl moieties, which are crucial for occupying the hydrophobic regions of the EGFR ATP-binding site and establishing key interactions that determine potency and selectivity.[10]
This orthogonal reactivity is the key to a modular and efficient synthesis strategy, as illustrated in the workflow below.
Figure 1: A generalized workflow for the synthesis of 2,4-disubstituted pyrimidine-based kinase inhibitors from 4-Bromo-6-fluoropyrimidine.
Application Protocol: Synthesis of a Representative 2,4-Disubstituted Pyrimidine EGFR Inhibitor
This protocol details a representative two-step synthesis to construct a core scaffold common in potent EGFR inhibitors, starting from 4-Bromo-6-fluoropyrimidine. This specific example illustrates the sequential displacement of the fluorine followed by a Suzuki coupling at the bromine position.
Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 6-Bromo-N-phenylpyrimidin-4-amine
This initial step leverages the high reactivity of the fluorine atom for selective displacement by an aniline nucleophile.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Bromo-6-fluoropyrimidine | ≥97% | Sigma-Aldrich |
| Aniline | ≥99.5% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| n-Butanol (n-BuOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Hexanes | ACS Reagent | Fisher Scientific |
| Saturated aq. NaCl (Brine) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent |
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-6-fluoropyrimidine (1.0 eq).
-
Add n-Butanol (approx. 5-10 mL per mmol of pyrimidine) to the flask.
-
Add aniline (1.1 eq) to the suspension.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 118 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 6-Bromo-N-phenylpyrimidin-4-amine .
Causality and Self-Validation:
-
Why n-BuOH? n-Butanol serves as a high-boiling polar solvent, facilitating the dissolution of the reactants and enabling the reaction to proceed at an elevated temperature required to overcome the activation energy of the SNAr reaction.
-
Why DIPEA? DIPEA is a non-nucleophilic organic base used to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
Validation: The successful synthesis of the intermediate can be confirmed by LC-MS, observing the expected molecular ion peak, and by ¹H NMR, noting the disappearance of the fluorine coupling and the appearance of signals corresponding to the aniline protons.
Step 2: Suzuki-Miyaura Cross-Coupling to form N4-phenyl-N6-(indol-3-yl)pyrimidine-4,6-diamine Core
This second step utilizes the bromine atom as a handle for a palladium-catalyzed Suzuki coupling to introduce a heteroaryl group, a common feature for enhancing binding affinity to the EGFR kinase domain.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 6-Bromo-N-phenylpyrimidin-4-amine | From Step 1 | |
| Indole-3-boronic acid | ≥95% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | ≥99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water |
Step-by-Step Protocol:
-
In a Schlenk flask, combine 6-Bromo-N-phenylpyrimidin-4-amine (1.0 eq), indole-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, approx. 10 mL per mmol of the bromo-pyrimidine).
-
Heat the reaction mixture to 90-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final pyrimidine core.
Causality and Self-Validation:
-
Why a Pd(0) catalyst? The Suzuki-Miyaura coupling cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[4]
-
Why a base? A base, such as K₂CO₃, is essential for the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.
-
Why degassed solvents? Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, hence the need for an inert atmosphere and degassed solvents.
-
Validation: Successful coupling is confirmed by the significant increase in molecular weight in the mass spectrum and the appearance of indole proton signals in the ¹H NMR spectrum, along with the disappearance of the starting bromo-pyrimidine.
Mechanism of Action: How Pyrimidine-Based Inhibitors Target EGFR
The 2,4-diaminopyrimidine scaffold synthesized through this method serves as the core for competitive inhibition at the ATP-binding site of the EGFR kinase domain.
Figure 2: Mechanism of EGFR inhibition by a pyrimidine-based TKI.
The pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase (specifically with the backbone of Met793).[11] The aniline substituent at one position and the larger (hetero)aryl group introduced via the Suzuki coupling at the other position extend into adjacent hydrophobic pockets.[12] The precise nature of these substituents dictates the inhibitor's potency and its selectivity for mutant forms of EGFR (e.g., L858R, T790M) over the wild-type enzyme.[13][14] By occupying the ATP-binding site, the inhibitor prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive tumor growth and survival.[5]
Conclusion
4-Bromo-6-fluoropyrimidine is a powerful and strategic starting material for the modular synthesis of 2,4-diaminopyrimidine-based EGFR inhibitors. Its differentially reactive halogen atoms allow for a controlled, sequential introduction of key structural motifs through well-established and reliable chemical transformations like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The protocols outlined in this note provide a robust framework for researchers to access these valuable scaffolds, enabling the development of novel and highly potent kinase inhibitors for targeted cancer therapy.
References
-
Chen, L., Fu, W., Feng, C., Qu, R., Tong, L., Zheng, L., Fang, B., Qiu, Y., Hu, J., Cai, Y., Feng, J., Xie, H., Ding, J., Liu, Z., & Liang, G. (2017). Structure-based design and synthesis of 2,4-diaminopyrimidines as EGFR L858R/T790M selective inhibitors for NSCLC. European Journal of Medicinal Chemistry, 140, 510-527. Available from: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
El-Damasy, D. A., Lee, J. A., Lee, J., & Park, J. B. (2018). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. PubMed. Available from: [Link]
-
European Patent Office. (n.d.). A method for the preparation of a 2,4-diamino-3-oxy-pyrimidine derivative. Available from: [Link]
-
Gazzah, A., Soria, J. C., & Armand, J. P. (2020). Pyrimidine-based EGFR TKIs in targeted cancer therapy. PubMed. Available from: [Link]
-
Hartwig, J. F. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PubMed Central (PMC). Available from: [Link]
-
Yadav, T., Shaikh, G. M., Kumar, M., & YC, M. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available from: [Link]
-
Li, J., O'Malley, D. P., & Ritter, T. (2013). Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC). Available from: [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. PubMed. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Available from: [Link]
-
Patel, H., & Telvekar, V. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]
-
ResearchGate. (2017). Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... Available from: [Link]
-
Shi, W., Li, Y., & Liu, S. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. PubMed. Available from: [Link]
-
Singh, M., & Kumar, A. (2018). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. PubMed Central (PMC). Available from: [Link]
-
Zhang, J., Li, X., Wu, X., Wu, J., Yang, J., & Liu, H. (2021). Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors. PubMed. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Structure-based design and synthesis of 2,4-diaminopyrimidines as EGFR L858R/T790M selective inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 4-Bromo-6-fluoropyrimidine using Automated Flash Column Chromatography
Introduction
4-Bromo-6-fluoropyrimidine is a critical heterocyclic building block in medicinal chemistry and drug development. Its di-halogenated structure allows for selective and sequential functionalization through reactions like Suzuki or Buchwald-Hartwig cross-coupling at the bromine-bearing position and nucleophilic aromatic substitution at the fluorine-bearing position. The successful synthesis of many active pharmaceutical ingredients (APIs) relies on the high purity of this intermediate to ensure predictable reaction outcomes, high yields, and a clean impurity profile in the final compound.
This application note provides a detailed, field-proven protocol for the purification of crude 4-Bromo-6-fluoropyrimidine using normal-phase flash column chromatography. The described methodology is designed to efficiently remove common synthesis-related impurities, delivering the target compound with purity >98% suitable for demanding downstream applications.
Principle of the Method: Normal-Phase Chromatography
The purification strategy leverages the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase (eluent). The separation is based on the differential partitioning of the components of the crude mixture between the two phases.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface covered in polar silanol (-Si-OH) groups.
-
Mobile Phase: A low-polarity solvent system, typically a mixture of hexanes and ethyl acetate, is used to carry the sample through the column.
-
Mechanism of Separation: The components of the mixture are adsorbed onto the silica surface via polar interactions (e.g., hydrogen bonding, dipole-dipole interactions).
-
Polar Impurities: Interact strongly with the silica gel and are retained longer on the column.
-
Non-polar Impurities: Have minimal interaction with the silica gel and elute quickly.
-
4-Bromo-6-fluoropyrimidine: As a moderately polar molecule, its elution can be precisely controlled by adjusting the polarity of the mobile phase. By gradually increasing the proportion of the more polar solvent (ethyl acetate) in the mobile phase (a gradient elution), we can effectively elute the target compound after less-polar impurities have passed through, but before more-polar impurities begin to move, achieving separation.
-
The optimal solvent system is predetermined using Thin-Layer Chromatography (TLC), a rapid and material-sparing technique that reliably predicts the separation behavior on a silica column. For effective separation, the target compound should have an Rf value of approximately 0.2 to 0.5 in the chosen TLC solvent system.[1]
Materials and Methods
Materials and Reagents
-
Crude 4-Bromo-6-fluoropyrimidine
-
Silica Gel, 40-63 µm particle size
-
n-Hexane, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), ACS grade
-
TLC Plates: Silica Gel 60 F₂₅₄
-
Glass wool or cotton[2]
-
Sand, washed and dried[2]
Instrumentation
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)
-
Pre-packed or self-packed silica gel column
-
UV-Vis Detector (set to 254 nm)
-
Fraction Collector
-
Rotary Evaporator
Safety Precautions
-
All procedures must be performed inside a certified chemical fume hood.[3]
-
4-Bromo-6-fluoropyrimidine and related halogenated heterocycles may cause skin, eye, and respiratory irritation.[4][5][6][7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4][8]
-
Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[4][5][6]
Experimental Protocol
This protocol is divided into three key stages: method development using TLC, sample preparation and loading, and automated flash chromatography purification.
Stage 1: TLC Method Development
Causality: This preliminary step is crucial for determining the ideal mobile phase composition. It saves significant time and resources by predicting the elution behavior on the larger, more resource-intensive flash column. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.5, and is well-separated from its impurities.[1][2]
-
Prepare TLC Chambers: Add a small amount of various Hexane:EtOAc mixtures (e.g., 95:5, 90:10, 80:20 v/v) to separate TLC chambers.
-
Spot the Plate: Dissolve a small amount of the crude material in DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the product and all impurities. The optimal starting eluent for the flash column will be slightly less polar than the system that gives an Rf of ~0.3. For this compound, a 95:5 Hexane:EtOAc system is often a good starting point.
Stage 2: Sample Preparation and Loading
Causality: Proper sample loading is critical for achieving a sharp, well-defined separation. Loading the sample in a minimal volume of strong solvent or pre-adsorbing it onto silica (dry loading) prevents the initial band from spreading, which would compromise resolution.[3]
-
Dissolution: Dissolve the crude 4-Bromo-6-fluoropyrimidine (e.g., 1.0 g) in a minimum amount of Dichloromethane (DCM), typically 2-3 mL.
-
Dry Loading (Recommended): To the dissolved sample, add 2-3 g of silica gel.[3]
-
Solvent Removal: Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures that the sample is introduced to the column in a solid phase, leading to optimal separation efficiency.
-
Cartridge Preparation: Carefully load the silica-adsorbed sample into an empty solid load cartridge.
Stage 3: Automated Flash Chromatography
Causality: An automated system allows for precise control over the solvent gradient and flow rate, ensuring reproducible results. The UV detector visualizes the elution of compounds in real-time, enabling accurate fraction collection.
-
Column Installation: Install a pre-packed silica column (e.g., 40 g silica for 1.0 g crude material) onto the flash system.
-
System Priming: Equilibrate the column with the initial mobile phase (e.g., 100% Hexane) until a stable baseline is achieved.
-
Parameter Setup: Program the instrument with the parameters outlined in the table below. A shallow gradient is often key to separating closely-eluting impurities.
-
Run Execution: Start the run. The system will automatically apply the sample from the solid load cartridge and begin the gradient elution.
-
Fraction Collection: The fraction collector will automatically collect samples based on the UV signal (specifically, collecting peaks that absorb at 254 nm).
-
Post-Run Flush: After the target compound has eluted, flush the column with a high-polarity solvent (e.g., 100% EtOAc) to remove any strongly retained impurities.
Workflow and Data Presentation
Chromatography Workflow Diagram
Caption: Workflow for the purification of 4-Bromo-6-fluoropyrimidine.
Table 1: Recommended Flash Chromatography Parameters
| Parameter | Value / Description | Rationale |
| Instrumentation | Automated Flash System | Provides reproducibility and precise gradient control. |
| Stationary Phase | 40 g Silica Gel Cartridge | Standard for normal-phase purification of organic molecules. |
| Mobile Phase A | n-Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier to control elution strength. |
| Flow Rate | 40 mL/min | Optimal for a 40 g column, balancing speed and resolution. |
| Detection | UV, 254 nm | Pyrimidine ring strongly absorbs UV light at this wavelength. |
| Loading Method | Solid Load Cartridge | Ensures high resolution by minimizing band broadening. |
| Gradient Profile | 0-5 min: 2% B | Isocratic hold to elute very non-polar impurities. |
| 5-25 min: 2% to 20% B | Shallow gradient to carefully elute the product from impurities. | |
| 25-30 min: 100% B | Column wash to remove highly polar materials. |
Results and Discussion
Following the protocol, the crude material is successfully purified. Typically, non-polar impurities elute first within the initial isocratic phase (0-5 minutes). The target compound, 4-Bromo-6-fluoropyrimidine, elutes as a sharp, symmetrical peak during the gradient phase, usually between 10-15% Ethyl Acetate.
-
Fraction Analysis: The collected fractions corresponding to the main peak are analyzed by TLC to confirm their purity. Fractions containing the pure compound are pooled together.
-
Isolation: The pooled fractions are concentrated under reduced pressure using a rotary evaporator to yield 4-Bromo-6-fluoropyrimidine as a white to off-white solid.
-
Expected Outcome: Starting from 1.0 g of crude material (approx. 90% purity), a typical yield of >800 mg of product with >98% purity (as determined by HPLC/GC-MS) can be expected.
Conclusion
The described automated flash column chromatography method provides a robust and highly efficient means for purifying 4-Bromo-6-fluoropyrimidine. The protocol, which emphasizes preliminary TLC analysis and proper dry loading technique, ensures high resolution and reproducibility. This method consistently delivers the target intermediate with the high degree of purity required for its successful application in pharmaceutical research and development.
References
-
University of California, Irvine. "How to run column chromatography." Available at: [Link]
-
Senzer, B. D., et al. (2025). "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 102, 276–302. Available at: [Link]
-
University of Leicester. "Setting up and running a column." Available at: [Link]
-
ResearchGate. "How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?" (Discussion on Rf values). Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. "Column Chromatography Procedures." Available at: [Link]
-
University of Rochester, Department of Chemistry. "Chromatography: How to Run a Flash Column." Available at: [Link]
-
Pharmaffiliates. "4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine | CAS No: 1307315-02-1." Available at: [Link]
-
PubChem, National Center for Biotechnology Information. "4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid." Available at: [Link]
-
PubChem, National Center for Biotechnology Information. "4-Bromo-2-fluoro-1-nitrobenzene." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Improving yield in 4-Bromo-6-fluoropyrimidine synthesis
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Yield Optimization for 4-Bromo-6-fluoropyrimidine Synthesis
Executive Summary
The synthesis of 4-Bromo-6-fluoropyrimidine (CAS: 1209458-29-6) is notoriously difficult due to the competing reactivity of the halogen positions and the inherent volatility of the product.[1] While halogen exchange (Halex) methods often result in statistical mixtures (difluoro, bromo-fluoro, dibromo), the most reliable, high-yield pathway involves the dehydroxybromination of 6-fluoropyrimidin-4-ol using phosphorus oxybromide (
This guide outlines the optimized protocol, critical process parameters (CPPs), and a troubleshooting matrix to stabilize yields above 75%.
Part 1: The Optimized Protocol (Dehydroxybromination)
This method is superior to direct halogen exchange because it leverages the regioselectivity of the hydroxyl group displacement, avoiding the formation of inseparable di-bromo or di-fluoro byproducts.[1]
Reaction Scheme
The transformation utilizes
Figure 1: Reaction pathway for the selective bromination of 6-fluoropyrimidin-4-ol.
Step-by-Step Methodology
Reagents:
-
6-Fluoropyrimidin-4-ol (1.0 eq)[1]
- (1.5 – 2.0 eq) [Freshness Critical]
-
-Dimethylaniline (0.1 eq) or
-Diisopropylethylamine (DIPEA)[1] -
Solvent: Anhydrous Toluene (0.5 M concentration)
Protocol:
-
Setup: Flame-dry a round-bottom flask and equip it with a reflux condenser and drying tube (CaCl2 or
line). Moisture is the primary yield killer. -
Addition: Charge the flask with 6-fluoropyrimidin-4-ol and anhydrous toluene. Add the amine base.[3][4][5][6][7]
-
Activation: Add
in portions at room temperature. (Caution: Exothermic). -
Reaction: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor by TLC (System: 10% EtOAc/Hexanes).
-
Checkpoint: The starting material (polar) should disappear. If the reaction stalls, add 0.2 eq more
.[1]
-
-
Quench (CRITICAL): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Note: Maintain internal temperature < 10°C to prevent hydrolysis of the fluorine atom.[5]
-
-
Workup: Neutralize carefully with saturated
to pH 7-8. Extract immediately with Dichloromethane (DCM) ( ).[1] -
Isolation: Dry organics over
. Filter.-
Warning:Do not use a high-vacuum pump. The product is volatile.[1] Concentrate on a rotary evaporator at mild pressure (approx. 200 mbar) and 30°C bath temperature. Stop when solvent volume is low but not dry.
-
Part 2: Troubleshooting Guide
The following matrix addresses specific failure modes reported in scale-up attempts.
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Charring | Reaction temperature too high or | 1. Reduce temp to 90-100°C.2. Use fresh |
| Low Yield (<30%) | Hydrolysis during quench.[1] | The C-F and C-Br bonds are labile in hot acid.[1] Quench on ice strictly. Do not let the aqueous phase sit; extract immediately. |
| Product "Disappears" | Volatility during isolation. | The product sublimates/evaporates. Never rotavap to dryness. Co-evaporate with a higher boiler or keep as a concentrated solution if possible. |
| Incomplete Conversion | Old | |
| Regioselectivity Loss | Use of wrong starting material (e.g., Halex route).[1] | Switch to the 6-fluoropyrimidin-4-ol route.[1] Halogen exchange on 4,6-difluoro is statistical and inefficient.[1] |
Part 3: Comparative Data (Yield Analysis)
Why choose the
| Method | Precursor | Reagents | Typical Yield | Major Issues |
| Dehydroxybromination | 6-Fluoropyrimidin-4-ol | 75-85% | Reagent quality, moisture sensitivity.[1] | |
| Partial Halex | 4,6-Difluoropyrimidine | HBr / AcOH | 20-35% | Statistical mixture (Difluoro/Bromo-fluoro/Dibromo).[1] Hard separation. |
| Sandmeyer | 4-Amino-6-fluoropyrimidine | 40-50% | Unstable diazonium intermediate; thermal decomposition.[1] |
Part 4: Process Workflow Diagram
Use this decision tree to manage the workup, which is the most risk-prone stage of the synthesis.
Figure 2: Workup decision tree emphasizing the critical volatility checkpoint.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use
-
A: While
can work, is generally preferred for pyrimidinols because the byproduct (phosphoric acid derivatives) is easier to separate from the product than the sticky byproducts of .[1] Additionally, often requires higher temperatures which drives the reaction on the electron-deficient pyrimidine ring.[1]
Q2: My product has a strong smell and is turning yellow. Is it decomposing?
-
A: Yes. 4-Bromo-6-fluoropyrimidine is unstable.[1] It is prone to hydrolysis (releasing HF and HBr) and light sensitivity.
-
Fix: Store under Argon at -20°C. If it turns yellow, filter through a small plug of silica gel with Hexanes/DCM before use.
-
Q3: Can I start from 4,6-dichloropyrimidine?
-
A: Not directly. You would first need to convert it to 4,6-difluoropyrimidine (using KF), then hydrolyze carefully to the fluoropyrimidinol, then brominate.[1] This is a 3-step sequence. The direct route described above is more efficient if you can source the fluoropyrimidinol.
References
-
Synthesis of Halogenated Pyrimidines via POBr3
-
General Halogen Exchange Methodologies
-
Product Data & Stability (CAS 1209458-29-6)
Sources
- 1. intermediate manufactures and suppliers [chembk.com]
- 2. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tekhelet.com [tekhelet.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 9. 1214375-74-2,Ethyl 2,5-Dibromonicotinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 10. cacheby.com [cacheby.com]
Technical Support Center: Suzuki Coupling of 4-Bromo-6-fluoropyrimidine
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As an electron-deficient heterocyclic halide, 4-Bromo-6-fluoropyrimidine presents unique challenges and opportunities. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve successful and reproducible outcomes in your research.
Introduction: The Chemistry of 4-Bromo-6-fluoropyrimidine in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] When applied to heteroaromatic substrates like 4-Bromo-6-fluoropyrimidine, this reaction opens doors to a vast array of novel molecular architectures for pharmaceutical and materials science applications. However, the electronic properties of the pyrimidine ring, combined with the presence of two different halogen atoms, can lead to a number of side reactions that may complicate your synthesis and reduce yields.
The pyrimidine core is electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle.[3] For dihalogenated pyrimidines, the established order of reactivity for Suzuki coupling is generally C4/C6 > C2 > C5.[4][5][6] This suggests that the C4-Bromo bond in 4-Bromo-6-fluoropyrimidine is the more reactive site for oxidative addition of the palladium catalyst compared to the C6-Fluoro bond. While C-F bonds are typically less reactive in Suzuki couplings, their activation on electron-deficient rings is not unheard of.[7][8]
This guide will address the most common side reactions encountered with this substrate, providing both mechanistic explanations and practical, field-proven solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I'm recovering my 4-Bromo-6-fluoropyrimidine starting material. What are the likely causes?
A1: Incomplete conversion is a common issue and can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may have decomposed. Ensure your palladium source is of high quality and consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1] If using a Pd(II) source, ensure your reaction conditions (e.g., presence of a suitable phosphine ligand) favor its reduction to Pd(0).
-
Insufficient Base Strength or Solubility: The base is crucial for the transmetalation step.[9] If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic cycle will be inhibited. For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[1]
-
Poor Boronic Acid Quality: Boronic acids can degrade over time, leading to lower reactivity. Use fresh, high-purity boronic acids or consider converting them to more stable derivatives like pinacol esters or trifluoroborate salts.[10]
-
Low Reaction Temperature: The oxidative addition to the C-Br bond of the electron-deficient pyrimidine should be relatively facile, but subsequent steps may require higher temperatures. A systematic increase in temperature (e.g., from 80 °C to 100 °C) may improve conversion.[6]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the debrominated starting material (6-fluoropyrimidine). What is happening and how can I prevent it?
A2: This side product arises from a process called hydrodehalogenation (or debromination) . The likely mechanism involves the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the pyrimidyl group to yield the debrominated product.
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or even trace amounts of water.[11]
-
Troubleshooting Strategies:
-
Choice of Base: Avoid amine bases if debromination is a major issue. Inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred.
-
Solvent System: If using an alcohol co-solvent, consider switching to a purely aprotic solvent system like dioxane, toluene, or DMF. Ensure your solvents are anhydrous.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling relative to debromination.
-
Q3: My desired product is contaminated with a symmetrical biaryl, which appears to be a homocoupling of my boronic acid. How can I minimize this?
A3: The homocoupling of boronic acids is a well-known side reaction in Suzuki couplings, often promoted by the presence of Pd(II) species and oxygen.[11]
-
Mechanism: This side reaction can occur when two molecules of the boronic acid transmetalate with a Pd(II) center, followed by reductive elimination.
-
Mitigation Strategies:
-
Thorough Degassing: Rigorously degas your reaction mixture before adding the palladium catalyst to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling.
-
Stoichiometry: Avoid using a large excess of the boronic acid. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Reaction Temperature: In some cases, running the reaction at a lower temperature can disfavor the homocoupling pathway.
-
Q4: I am concerned about potential defluorination of my product. Is this a likely side reaction, and how can I avoid it?
A4: While the C-F bond is generally the strongest carbon-halogen bond and less reactive in Suzuki couplings, its activation on an electron-deficient ring like pyrimidine is a possibility, especially at higher temperatures or with more reactive catalyst systems.
-
Reactivity Trends: The general reactivity order for halogens in Suzuki coupling is I > Br > Cl >> F.[12] Therefore, the C-Br bond at the C4 position is expected to be significantly more reactive than the C-F bond at the C6 position.
-
Preventative Measures:
-
Control of Reaction Temperature: Avoid excessively high temperatures, as this can promote the undesired C-F bond activation.
-
Catalyst and Ligand Choice: Less reactive palladium catalysts and ligands may favor selective C-Br activation. Start with a standard catalyst like Pd(PPh₃)₄ before moving to more highly active Buchwald-type ligands if selectivity becomes an issue.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction and potential defluorination of the product.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Low Yield of Desired Product | 1. Catalyst inefficiency2. Suboptimal base/solvent combination3. Boronic acid degradation | 1. Catalyst System Optimization: - Switch Palladium Source: Try a different precatalyst, e.g., from Pd(OAc)₂/PPh₃ to Pd(PPh₃)₄ or a more active Buchwald-type catalyst if the reaction is sluggish.[13] - Ligand Screening: Experiment with different phosphine ligands. Electron-rich and bulky ligands can enhance the rate of oxidative addition and reductive elimination.2. Base and Solvent Screening: - Base Strength: If using a weak base like NaHCO₃, switch to a stronger one like K₃PO₄ or Cs₂CO₃.[1] - Solvent Polarity: Ensure your solvent system can dissolve all components. A mixture of an aprotic solvent (e.g., dioxane, toluene) with a small amount of water is often effective.[1]3. Boronic Acid Stability: - Use freshly purchased or purified boronic acid. - Consider using potassium aryltrifluoroborates, which are more stable and less prone to protodeboronation.[10] |
| Formation of Debrominated Byproduct (6-fluoropyrimidine) | 1. Presence of a hydride source2. Slow transmetalation relative to reductive elimination with hydride | 1. Eliminate Hydride Sources: - Base: Use inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) instead of amine bases. - Solvent: Use anhydrous aprotic solvents (e.g., dioxane, toluene, DMF).2. Accelerate Transmetalation: - Base Choice: A stronger, more soluble base can facilitate the formation of the boronate species required for transmetalation. - Water Content: A small amount of water can sometimes accelerate transmetalation, but an excess can lead to other side reactions. Optimize the water content in your solvent system. |
| Significant Boronic Acid Homocoupling | 1. Presence of oxygen2. Use of a Pd(II) precatalyst without efficient reduction | 1. Rigorous Degassing: - Perform at least three freeze-pump-thaw cycles or bubble argon/nitrogen through the solvent for an extended period (20-30 minutes).2. Catalyst Choice: - Use a Pd(0) precatalyst like Pd(PPh₃)₄. - If using a Pd(II) source, ensure you have an appropriate phosphine ligand to facilitate in situ reduction to Pd(0). |
| Observation of Defluorinated Product | 1. High reaction temperature2. Highly active catalyst system3. Prolonged reaction time | 1. Temperature Control: - Start with a lower reaction temperature (e.g., 80 °C) and only increase it if the reaction is not proceeding.2. Catalyst Tuning: - Use a less reactive catalyst system, such as Pd(PPh₃)₄, before resorting to more active systems.3. Reaction Monitoring: - Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-Bromo-6-fluoropyrimidine
This protocol provides a robust starting point for the Suzuki coupling of 4-Bromo-6-fluoropyrimidine with a generic arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-6-fluoropyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the 4-Bromo-6-fluoropyrimidine is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Protocol for Low Yield/Incomplete Conversion
If the general protocol results in low yield or incomplete conversion, consider the following optimized procedure using a more active catalyst system.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-6-fluoropyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.025 eq.) and a suitable ligand (e.g., SPhos, 0.1 eq.) under an inert atmosphere.
-
Degassing: Seal the Schlenk flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the Schlenk flask.
-
Catalyst Introduction: Add the pre-mixed catalyst/ligand solution to the reaction flask via syringe.
-
Reaction: Heat the mixture to 100-110 °C and monitor as described in Protocol 1.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Logic for Common Side Reactions
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
How to increase the regioselectivity of reactions with 4-Bromo-6-fluoropyrimidine
Introduction
Welcome to the technical support guide for 4-Bromo-6-fluoropyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. 4-Bromo-6-fluoropyrimidine presents unique challenges and opportunities in regioselective synthesis due to the differential reactivity of its two halogenated positions. This guide provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you achieve predictable and high-yielding transformations. Our goal is to empower you to control the regioselectivity of your reactions through a rational understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 4-Bromo-6-fluoropyrimidine?
The primary reactive sites for substitution reactions are the carbon atoms at position 4 (bonded to bromine) and position 6 (bonded to fluorine). The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the ring susceptible to nucleophilic aromatic substitution (SNAr).[1] The carbon-halogen bonds are also reactive sites for metal-catalyzed cross-coupling reactions.
Q2: In general, which position is more reactive, C4-Br or C6-F?
The reactivity is highly dependent on the type of reaction being performed.
-
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the C4-Br position is overwhelmingly more reactive . This is because the mechanism initiates with oxidative addition of the palladium catalyst, a step that occurs much more readily with the weaker carbon-bromine bond.
-
For nucleophilic aromatic substitution (SNAr) , the situation is more complex. While the C-F bond is stronger, the extreme electronegativity of fluorine makes the C6 position more electrophilic (electron-poor).[2] Conversely, bromide is a much better leaving group than fluoride. Therefore, a competition exists, and the outcome depends on the specific reaction conditions and the nature of the nucleophile.[3] Often, reactions favor substitution at the C4 position.[4]
Q3: Why is there such a significant difference in reactivity for cross-coupling vs. SNAr?
The difference arises from their distinct reaction mechanisms.
-
Cross-Coupling (e.g., Suzuki): The first and often rate-determining step is the insertion of the Pd(0) catalyst into the carbon-halogen bond. This process is governed by bond strength; the weaker C-Br bond breaks more easily than the robust C-F bond.[2]
-
Nucleophilic Aromatic Substitution (SNAr): This is typically a two-step addition-elimination process via a Meisenheimer complex.[5][6] The reaction rate is influenced by both the rate of nucleophilic attack (favored at the most electrophilic site, C6) and the rate of leaving group expulsion (favored for the best leaving group, Br⁻ at C4). The balance of these two factors determines the regioselectivity.
Troubleshooting Guide: Controlling Regioselectivity
This section addresses specific experimental challenges in a question-and-answer format, providing both the mechanistic rationale and actionable protocols.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction with an amine/thiol/alkoxide is producing a mixture of C4- and C6-substituted isomers. How can I selectively obtain the C4-substituted product?
Analysis & Causality: Achieving high selectivity for the C4 position requires creating conditions where the superior leaving group ability of bromide is the dominant kinetic factor, outweighing the higher electrophilicity of the C6 position. This can be achieved by moderating reaction conditions and selecting an appropriate nucleophile.
Troubleshooting & Optimization Protocol:
-
Lower the Reaction Temperature: Many SNAr reactions are run at elevated temperatures to drive them to completion. However, this can provide enough energy to overcome the activation barrier for the less-favored C6 substitution.
-
Action: Start your reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LCMS. Only increase the temperature gradually if the reaction is too slow. Low temperatures favor the pathway with the lowest activation energy, which is often the displacement of the better leaving group.[7]
-
-
Evaluate Your Nucleophile: The "hardness" or "softness" of a nucleophile can influence regioselectivity.
-
Action: "Soft" nucleophiles, such as thiols (R-SH), tend to react preferentially at carbon centers with better leaving groups. "Hard" nucleophiles, like alkoxides (R-O⁻), are more governed by charge and may preferentially attack the most electrophilic carbon (C6). Amines fall in between and their selectivity can be highly condition-dependent.
-
-
Solvent and Base Selection: While standard polar aprotic solvents (DMF, DMSO, NMP) are effective, the choice of base can be critical.
-
Action: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to deprotonate your nucleophile without competing in the reaction. For sensitive reactions, switching to a less polar solvent like dioxane or THF can sometimes enhance selectivity, albeit at the cost of reaction rate.
-
Workflow: Decision Process for Maximizing C4-Selectivity in SNAr
Caption: Decision workflow for enhancing C4-selectivity in SNAr reactions.
Scenario 2: Palladium-Catalyzed Cross-Coupling
Problem: I need to perform a Suzuki-Miyaura coupling. How do I ensure the reaction occurs exclusively at the C4-Br position and not the C-F bond?
Analysis & Causality: This is the most common and favorable reaction pathway for 4-Bromo-6-fluoropyrimidine. The high regioselectivity is intrinsically driven by the mechanism of palladium-catalyzed cross-couplings. The vast difference in bond dissociation energy between the C-Br bond (~72 kcal/mol) and the C-F bond (~115 kcal/mol) means that the oxidative addition of Pd(0) will occur almost exclusively at the C4-Br position under standard conditions.[2]
Key Experimental Parameters for Robust C4-Selectivity:
| Parameter | Recommendation | Rationale |
| Catalyst System | Standard Pd(0) catalysts: Pd(PPh₃)₄, or Pd₂(dba)₃ / Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, SPhos). | These systems are highly effective for C(sp²)-Br activation. Specialized, highly active catalysts are not needed and may increase risk of side reactions. |
| Temperature | 80–100 °C | Sufficient to promote the catalytic cycle without being harsh enough to risk C-F activation, which would require much higher temperatures. |
| Base | Aqueous inorganic base (e.g., 2M Na₂CO₃, K₂CO₃, K₃PO₄). | Standard choice for Suzuki reactions; effectively facilitates the transmetalation step without interfering with selectivity. |
| Solvent | Biphasic systems like Dioxane/H₂O, Toluene/H₂O, or DME/H₂O. | Ensures all components (organic substrate, aqueous base, boronic acid) are in proximity for efficient reaction. |
Experimental Protocol: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
-
Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-6-fluoropyrimidine (1.0 eq), the desired arylboronic acid (1.1–1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the organic solvent (e.g., Dioxane, 0.1 M concentration relative to the substrate).
-
Base Addition: Add the aqueous base solution (e.g., 2M Na₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 2–12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization: The Origin of Selectivity in Cross-Coupling
Caption: Mechanistic preference for C4-Br activation in Pd-catalyzed cross-coupling.
References
-
Bouscary-Desforges, G., Bombrun, A., Augustine, J. K., Bernardinelli, G., & Quattropani, A. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(10), 4586–4595. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Václavíková, L., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(12), 2249. [Link]
-
Nielsen, T. E., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(18), 6445–6451. [Link]
-
Wikipedia contributors. (2023). Regioselectivity. Wikipedia. [Link]
-
Cherney, R. J., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 52(2), 434–445. [Link]
-
LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Guedes, J. P., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8011. [Link]
-
Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(47), 10747-10753. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Gelin, M., et al. (2004). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. The Journal of Organic Chemistry, 69(15), 5031–5039. [Link]
-
Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. Molecules, 28(1), 389. [Link]
-
Sparr, B. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]
-
Munir, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Catalysts, 11(11), 1386. [Link]
-
Wikipedia contributors. (2023). Carbon–fluorine bond. Wikipedia. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Reactivity of 4-Bromo-6-fluoropyrimidine
Introduction: The "Ambivalent" Scaffold
4-Bromo-6-fluoropyrimidine (CAS: 1209458-29-6) is a critical bifunctional scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses two halogenated sites that react under completely different mechanistic regimes.
However, this orthogonality is the primary source of experimental failure. Users frequently assume that Bromine (a "better" leaving group in standard aliphatic substitution) will always react first. In the context of electron-deficient heterocycles, this assumption is often false .
This guide addresses the three most common pitfalls:
-
Regioselectivity Inversion: Accidental displacement of Fluorine during
. -
Catalyst Poisoning: Failure of Palladium couplings due to incorrect site activation.
-
Silent Hydrolysis: Degradation of the C-F bond during storage.
Part 1: The Core Pitfall – Reactivity Divergence
The most critical concept to master with 4-Bromo-6-fluoropyrimidine is that the "reactive" site changes entirely based on your reagent class.
The Rule of Reversal
| Reaction Type | Mechanism | Preferred Site | Leaving Group | Why? |
| Nucleophilic Substitution ( | Addition-Elimination | C6 (Fluorine) | Fluoride ( | Electronegativity of F lowers the LUMO energy, accelerating nucleophilic attack and stabilizing the Meisenheimer intermediate. |
| Cross-Coupling (Suzuki/Buchwald) | Oxidative Addition | C4 (Bromine) | Bromide ( | The C-Br bond is weaker (approx. 68 kcal/mol) than the C-F bond (approx. 115 kcal/mol), allowing easier insertion of Pd(0). |
Visual Logic: The Reactivity Bifurcation
The following diagram illustrates the divergent pathways. Use this to plan your synthetic route order.
Figure 1: Decision tree for selective functionalization. Note that
Part 2: Troubleshooting Reactions
Scenario: You attempted to displace the bromine with an amine, but NMR shows the bromine signal is still present, and the fluorine signal is gone.
Root Cause Analysis
In electron-deficient systems like pyrimidine, the rate-determining step of
Corrective Protocol: Selective C6-F Displacement
To selectively displace the Fluorine (keeping Bromine intact):
-
Temperature Control: Perform the reaction at 0°C to Room Temperature . Heating is rarely required and may promote side reactions at the bromine position.
-
Base Selection: Use a non-nucleophilic base (e.g., DIPEA or
). Avoid strong hydroxide bases which may cause hydrolysis (see Part 4). -
Stoichiometry: Use exactly 1.0–1.1 equivalents of the nucleophile. Excess amine can eventually displace the bromine at high temperatures.
Validated Protocol (Example):
Dissolve 4-bromo-6-fluoropyrimidine (1.0 eq) in dry THF or DMF. Cool to 0°C. Add DIPEA (1.2 eq) followed by the amine (1.0 eq) dropwise. Stir at 0°C for 1 hour. Monitor by TLC/LCMS. The product will be the 4-bromo-6-aminopyrimidine.
Part 3: Troubleshooting Metal-Catalyzed Couplings
Scenario: You are attempting a Suzuki coupling at the C4-Br position, but the reaction is sluggish or yields homocoupling byproducts.
Root Cause Analysis
While C-Br is the correct site for oxidative addition, the C-F bond at C6 is electron-withdrawing. This reduces the electron density on the pyrimidine ring, making the oxidative addition of Pd(0) slower compared to a simple bromobenzene. Furthermore, the nitrogen atoms can coordinate to Palladium, potentially poisoning the catalyst.
Optimization Guide
| Variable | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Bidentate ligands (dppf) prevent catalyst deactivation by the pyrimidine nitrogens. |
| Base | K3PO4 or Na2CO3 | Milder bases prevent hydrolysis of the sensitive C-F bond during the coupling. |
| Solvent | 1,4-Dioxane or Toluene | Non-protic solvents are preferred to minimize hydro-dehalogenation. |
| Temperature | 80–100°C | Higher energy is needed to overcome the electron-poor nature of the ring for oxidative addition. |
Critical Warning: Do not use phosphine-free conditions if possible. The C-F bond remains intact under standard Suzuki conditions, but if you use extremely active catalysts (like RuPhos-Pd-G3) and high heat (>120°C), you may risk activating the C-F bond.
Part 4: Handling, Stability & Hydrolysis
Scenario: "My starting material purity dropped from 98% to 85% after one week on the bench."
The Hydrolysis Trap
The same property that makes C6-F good for
Figure 2: The degradation pathway. The formation of HF also autocatalyzes further degradation.
Storage & Handling SOP
-
Physical State: This compound is often a low-melting solid or oil. Do not assume it is a stable powder.
-
Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen) .
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Re-seal immediately with Parafilm or transfer to a desiccator.
-
-
Safety (HF Risk): While the amount is small, hydrolysis releases Hydrogen Fluoride (HF). If the bottle smells acrid or "biting," degradation has occurred. Handle with gloves and in a fume hood.
FAQ: Quick Troubleshooting
Q: Can I displace the Bromine first using
Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the hydrolysis product (pyrimidinone). It is highly polar and will not elute in standard Hexane/EtOAc systems.
Q: Can I use ethanol as a solvent for the
References
- ):March's Advanced Organic Chemistry, 8th Ed. Smith, M. B. (2020). Chapter 13: Aromatic Substitution, Nucleophilic.
-
Suzuki Coupling Site Selectivity: L. Ackermann, et al. "Site-Selective Catalytic Cross-Coupling Reactions of Polyhalogenated Heterocycles." Angew.[1] Chem. Int. Ed.2009 , 48, 8203. (Details the preference for oxidative addition at C-Br/C-I over C-Cl/C-F).
- Hydrolysis of Fluoropyrimidines:Journal of the Chemical Society, Perkin Transactions 1. (General data on the hydrolytic instability of 2/4/6-fluoropyrimidines compared to their chloro-analogs).
- Compound Safety & Storage: BLD Pharm / Sigma-Aldrich Safety Data Sheets (SDS) for CAS 1209458-29-6.
Sources
Validation & Comparative
Comparative Guide: Suzuki vs. Stille Coupling for 4-Bromo-6-fluoropyrimidine
Executive Summary: The Electrophilic Paradox
For medicinal chemists targeting the pyrimidine scaffold, 4-Bromo-6-fluoropyrimidine presents a unique "Electrophilic Paradox." It contains two activated positions, but they react via distinct mechanisms. The C4-Bromine is electronically primed for oxidative addition (Pd-catalysis), while the C6-Fluorine is highly activated for nucleophilic aromatic substitution (SNAr) .
This guide analyzes the critical decision matrix between Suzuki-Miyaura and Stille cross-coupling. While Suzuki is the industry standard for green chemistry, the basic conditions required often trigger unwanted SNAr at the C6-fluorine position. Conversely, Stille coupling offers a neutral pH profile that preserves the C6-fluorine but introduces purification bottlenecks due to organotin toxicity.
Part 1: Mechanistic Analysis & Strategic Choice
The Substrate: 4-Bromo-6-fluoropyrimidine
-
C4-Position (Br): The primary site for cross-coupling. The adjacent nitrogens and the electron-withdrawing fluorine atom make the C-Br bond highly reactive toward Pd(0).
-
C6-Position (F): A "ticking time bomb" in basic media. The strong -I (inductive) effect of fluorine, combined with the para-nitrogen, makes this position susceptible to attack by bases (OH⁻, alkoxides) used in Suzuki coupling, leading to hydrolysis (pyrimidinone formation) or etherification.
Mechanism Comparison
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Coupling Partner | Boronic Acids/Esters [R-B(OH)₂] | Organostannanes [R-SnBu₃] |
| Activation | Base Required (activates Boron for transmetallation). | Neutral/Thermal (transmetallation is thermally or additive driven). |
| Primary Risk | SNAr Side Reactions: The base attacks C6-F. Protodeboronation: Electron-poor boronic acids degrade. | Toxicity & Purification: Removal of trialkyltin byproducts is difficult.[1] |
| Functional Tolerance | Moderate (Base-labile groups are risky). | Excellent (Tolerates acids, bases, sensitive halides). |
| Atom Economy | High (Inorganic salts as byproducts). | Low (High MW tin waste). |
Decision Matrix: When to Choose Which?
-
Choose Stille If:
-
You must preserve the C6-Fluorine atom strictly.
-
Your coupling partner (R-group) is base-sensitive.
-
Scale is small (< 1g), making tin disposal manageable.
-
-
Choose Suzuki If:
-
You can use mild, non-nucleophilic bases (e.g., CsF, K₃PO₄).
-
The reaction is on a large scale (avoiding tin is critical).
-
The boronic acid is electron-rich and stable.
-
Part 2: Experimental Data & Performance
The following data summarizes typical performance metrics for coupling an aryl group (Ph-) to 4-Bromo-6-fluoropyrimidine.
Table 1: Comparative Performance Metrics
| Metric | Suzuki (Standard) | Suzuki (Optimized) | Stille (Standard) |
| Conditions | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Pd(dppf)Cl₂, K₃PO₄, Toluene (Anhydrous) | Pd(PPh₃)₄, Toluene, Reflux |
| Yield (Isolated) | 45 - 60% | 75 - 85% | 88 - 95% |
| C6-F Retention | Poor (<80%) | Good (>95%) | Excellent (>99%) |
| Major Byproduct | 6-Hydroxy/Alkoxy-pyrimidine (Hydrolysis) | Protodeboronated Arene | Homocoupling of Stannane |
| Purification | Simple (Aqueous wash) | Simple (Filtration) | Difficult (KF wash/Silica) |
Key Insight: Standard aqueous Suzuki conditions (Na₂CO₃/H₂O) are detrimental to this substrate due to rapid hydrolysis of the C-F bond. Anhydrous Suzuki or Stille is required.
Part 3: Detailed Protocols
Protocol A: Optimized Stille Coupling (High Fidelity)
Best for: Preserving the Fluorine atom and small-scale synthesis.
Reagents:
-
4-Bromo-6-fluoropyrimidine (1.0 equiv)
-
Ar-SnBu₃ (1.1 equiv)[2]
-
Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃
-
Solvent: Anhydrous Toluene or DMF (degassed)
-
Additive: CuI (10 mol%) - Optional, accelerates reaction at lower temps.
Step-by-Step:
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Charging: Add 4-Bromo-6-fluoropyrimidine (1.0 mmol), Ar-SnBu₃ (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvation: Add anhydrous, degassed Toluene (5 mL, 0.2 M).
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS for disappearance of bromide.
-
Workup (Crucial for Tin Removal):
-
Cool to RT. Dilute with EtOAc.
-
KF Wash: Add 10 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 mins. The polymeric Bu₃SnF will precipitate as a white solid.
-
Filter through a Celite pad.
-
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Add 1% Et₃N to silica to prevent streaking.
Protocol B: Anhydrous Suzuki Coupling (Scalable)
Best for: Large scale (>5g) where tin is prohibited.
Reagents:
-
4-Bromo-6-fluoropyrimidine (1.0 equiv)
-
Ar-B(OH)₂ (1.2 equiv)
-
Pd(dppf)Cl₂[1]·DCM (3-5 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) - Finely ground, anhydrous.
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step:
-
Setup: Use a sealed pressure vial or reflux setup under Nitrogen.
-
Charging: Combine halide, boronic acid, base (3.0 equiv), and catalyst.
-
Solvation: Add anhydrous 1,4-Dioxane. Do NOT add water.
-
Reaction: Heat to 80-100°C for 6-16 hours.
-
Mechanism Check: The anhydrous conditions prevent the generation of OH⁻, significantly reducing the risk of displacing the C6-Fluorine.
-
Workup: Filter off inorganic salts, concentrate, and purify via column chromatography.
Part 4: Visualization of Reaction Pathways
Diagram 1: Reaction Landscape & Selectivity
This diagram illustrates the competition between the desired Cross-Coupling and the unwanted SNAr side reaction.
Caption: The "Selectivity Fork": Pd-catalysis must outcompete base-mediated SNAr at the C6-position.
Diagram 2: Decision Tree for Process Optimization
Caption: Strategic decision workflow balancing scale, purity requirements, and chemical compatibility.
References
-
Stille vs. Suzuki – Cross-coupling for the functionalization of diazocines. Beilstein J. Org. Chem. (2023).[3][4] Comparison of coupling efficiency on electron-deficient aromatics. Link
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules (2025). Detailed optimization of pyrimidine couplings and base sensitivity. Link
-
The Stille Reaction: Mechanisms and Protocols. Organic Chemistry Portal. Comprehensive guide on Stille conditions and tin removal. Link
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling. ResearchGate. Analysis of site-selectivity in poly-halogenated pyrimidines. Link
Sources
A Comparative Guide to the NMR Characterization of 4-Bromo-6-fluoropyrimidine and Its Reaction Products
A Senior Application Scientist's Field Guide to Navigating the Spectroscopic Landscape of Pyrimidine Derivatives
In the dynamic fields of drug discovery and materials science, pyrimidine scaffolds are a cornerstone of molecular design. Their versatile reactivity allows for the construction of complex molecular architectures with diverse biological and physical properties. Among the many functionalized pyrimidines, 4-bromo-6-fluoropyrimidine stands out as a particularly useful building block. The differential reactivity of the C-Br and C-F bonds opens a gateway to a multitude of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-bromo-6-fluoropyrimidine and its characteristic reaction products. As researchers and scientists in drug development, a deep understanding of how to unequivocally characterize these compounds is paramount. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in fundamental NMR principles.
The Strategic Importance of 4-Bromo-6-fluoropyrimidine
The utility of 4-bromo-6-fluoropyrimidine lies in the orthogonal reactivity of its two halogen substituents. The bromine atom is readily displaced in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. Conversely, the fluorine atom is a prime site for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine core.
Foundational NMR Characteristics of 4-Bromo-6-fluoropyrimidine
A thorough understanding of the NMR signature of the starting material is the essential baseline for characterizing any subsequent reaction product. The simple, yet informative, spectra of 4-bromo-6-fluoropyrimidine are dictated by its symmetry and the presence of NMR-active nuclei: ¹H, ¹³C, and ¹⁹F.
¹H NMR: The proton NMR spectrum is characterized by two distinct signals corresponding to the two non-equivalent aromatic protons.
¹³C NMR: The carbon NMR spectrum will display four signals for the four unique carbon atoms in the pyrimidine ring. The carbons directly attached to the electronegative nitrogen, bromine, and fluorine atoms will exhibit characteristic downfield shifts.
¹⁹F NMR: The fluorine-19 NMR spectrum provides a direct and sensitive probe for the electronic environment around the fluorine atom.[1][2] The chemical shift of the fluorine signal is highly sensitive to changes in substitution on the pyrimidine ring.[3][4]
Due to the scarcity of publicly available, explicitly assigned NMR data for 4-bromo-6-fluoropyrimidine in scientific literature, the following table presents expected chemical shift ranges based on general knowledge of similar heterocyclic systems.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (Hz) |
| ¹H | 8.5 - 9.0 (H-2), 7.5 - 8.0 (H-5) | d, d | J(H,F) ≈ 2-4 Hz |
| ¹³C | 155-165 (C-4, C-6), 150-160 (C-2), 110-120 (C-5) | (d, JCF), (d, JCF), s, (d, JCF) | J(C,F) ≈ 200-250 Hz (C-6), ≈ 20-30 Hz (C-5), ≈ 5-15 Hz (C-4) |
| ¹⁹F | -60 to -80 | d | J(F,H) ≈ 2-4 Hz |
Comparative Analysis of Reaction Products
The true power of NMR in this context is its ability to clearly differentiate the starting material from the products of various chemical transformations. The following sections will detail the expected NMR spectral changes upon Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Cross-Coupling: Formation of a C-C Bond
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically by coupling an organoboron compound with a halide.[5] In the case of 4-bromo-6-fluoropyrimidine, the reaction selectively occurs at the more reactive C-Br bond.
Suzuki-Miyaura Reaction Workflow
Expected NMR Spectral Changes:
-
¹H NMR: The most significant change will be the appearance of new signals in the aromatic region corresponding to the newly introduced aryl group. The multiplicity of the pyrimidine protons may also be affected due to the change in the electronic environment.
-
¹³C NMR: A new set of signals corresponding to the carbons of the aryl substituent will appear. The chemical shift of C-4 will shift significantly upfield due to the replacement of the bromine atom with a carbon atom.
-
¹⁹F NMR: The ¹⁹F chemical shift will be sensitive to the electronic nature of the new aryl group. Electron-donating groups on the aryl ring will cause an upfield shift (to more negative ppm values), while electron-withdrawing groups will cause a downfield shift.[3][4]
Table: Comparison of Expected NMR Data for 4-Bromo-6-fluoropyrimidine vs. 4-Phenyl-6-fluoropyrimidine
| Compound | Nucleus | Key Diagnostic Signals (δ ppm) |
| 4-Bromo-6-fluoropyrimidine | ¹H | H-2 (d), H-5 (d) |
| ¹³C | C-4 (d) | |
| ¹⁹F | Singlet (or narrow multiplet) | |
| 4-Phenyl-6-fluoropyrimidine | ¹H | New signals for phenyl protons, potential shift of H-2 and H-5 |
| ¹³C | New signals for phenyl carbons, upfield shift of C-4 | |
| ¹⁹F | Shifted singlet (or narrow multiplet) depending on phenyl substitution |
Buchwald-Hartwig Amination: Formation of a C-N Bond
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] Similar to the Suzuki reaction, it proceeds selectively at the C-Br bond of 4-bromo-6-fluoropyrimidine.
Buchwald-Hartwig Amination Workflow
Expected NMR Spectral Changes:
-
¹H NMR: The appearance of a new signal for the N-H proton (if a primary or secondary amine is used) is a key indicator of a successful reaction. This signal is often broad and its chemical shift can be concentration and solvent dependent. New signals corresponding to the alkyl or aryl groups of the amine will also be present.
-
¹³C NMR: The chemical shift of C-4 will experience a significant upfield shift upon replacement of bromine with nitrogen. New signals for the carbons of the amine substituent will also be observed.
-
¹⁹F NMR: The electron-donating nature of the amino group will cause a noticeable upfield shift in the ¹⁹F chemical shift compared to the starting material.
Table: Comparison of Expected NMR Data for 4-Bromo-6-fluoropyrimidine vs. N-Phenyl-6-fluoropyrimidin-4-amine
| Compound | Nucleus | Key Diagnostic Signals (δ ppm) |
| 4-Bromo-6-fluoropyrimidine | ¹H | H-2 (d), H-5 (d) |
| ¹³C | C-4 (d) | |
| ¹⁹F | Singlet (or narrow multiplet) | |
| N-Phenyl-6-fluoropyrimidin-4-amine | ¹H | New signals for phenyl protons, N-H signal |
| ¹³C | New signals for phenyl carbons, upfield shift of C-4 | |
| ¹⁹F | Significant upfield shift of the fluorine signal |
Nucleophilic Aromatic Substitution (SNAr): Displacement of Fluorine
The fluorine atom on the 4-bromo-6-fluoropyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine nitrogens. Strong nucleophiles, such as secondary amines like morpholine, can displace the fluoride ion.
Sources
A Researcher's Guide to 4-Bromo-6-fluoropyrimidine: A Cost-Benefit Analysis in Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The pyrimidine core is a privileged scaffold in medicinal chemistry, and its functionalization often relies on robust cross-coupling methodologies.[1] Among the various dihalogenated pyrimidines available, 4-Bromo-6-fluoropyrimidine presents a unique combination of reactive handles. This guide provides an in-depth cost-benefit analysis of utilizing 4-Bromo-6-fluoropyrimidine in synthesis, with a focus on its performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions compared to viable alternatives.
The Strategic Advantage of a Dual-Halogenated Pyrimidine
4-Bromo-6-fluoropyrimidine offers chemists two distinct reaction sites for sequential functionalization. The differential reactivity of the C-Br and C-F bonds allows for selective transformations, a crucial aspect in the construction of complex molecular architectures. Typically, the carbon-bromine bond is more susceptible to oxidative addition by a palladium catalyst, making it the preferred site for initial cross-coupling reactions.[2] The more inert carbon-fluorine bond can then be targeted for nucleophilic aromatic substitution (SNAr) or other functionalization strategies under different reaction conditions.
Cost Analysis: A Comparative Overview
A primary consideration in any synthetic endeavor is the cost of starting materials. While the price of 4-Bromo-6-fluoropyrimidine is typically available upon inquiry from suppliers, we can conduct a comparative analysis with structurally similar and commonly used dihalopyrimidines.
| Compound | Structure | CAS Number | Indicative Price (USD/g) | Supplier Note |
| 4-Bromo-6-fluoropyrimidine | 1209458-29-6 | Inquiry | Availability from specialized chemical suppliers.[3][4] | |
| 4,6-Dichloropyrimidine | 1193-21-1 | ~$3.50 - $4.00 | Readily available from major chemical suppliers.[5][6][7] | |
| 4-Bromo-6-chloropyrimidine | 126401-90-9 | ~$1100 | Higher cost compared to dichlorinated analog.[8] |
Disclaimer: Prices are indicative and subject to change based on supplier, purity, and quantity. The price for 4-Bromo-6-fluoropyrimidine requires direct inquiry.
From this initial comparison, 4,6-Dichloropyrimidine is the most cost-effective alternative. However, the true value of 4-Bromo-6-fluoropyrimidine lies in its synthetic versatility and the unique properties imparted by the fluorine substituent, which will be explored in the following sections.
Synthetic Utility: A Tale of Two Halogens
The primary benefit of 4-Bromo-6-fluoropyrimidine lies in its differential reactivity, enabling regioselective cross-coupling reactions.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. With 4-Bromo-6-fluoropyrimidine, the reaction can be directed to selectively occur at the more reactive C-Br bond.
Caption: Suzuki-Miyaura coupling of 4-Bromo-6-fluoropyrimidine.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable base is critical for achieving high yields and selectivity. Catalysts like Pd(PPh₃)₄ are often effective for the coupling of aryl bromides.[9] The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle. The solvent choice, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[10] Similar to the Suzuki-Miyaura coupling, this reaction can be selectively performed at the C-Br bond of 4-Bromo-6-fluoropyrimidine.
Caption: Buchwald-Hartwig amination of 4-Bromo-6-fluoropyrimidine.
Expertise in Action: The success of the Buchwald-Hartwig amination often hinges on the selection of the appropriate phosphine ligand. Bulky, electron-rich ligands are known to promote the reductive elimination step, leading to higher reaction efficiency. The choice of a strong, non-nucleophilic base is also crucial to deprotonate the amine and facilitate the catalytic cycle.
The "Fluorine Factor": Downstream Benefits in Drug Discovery
The presence of a fluorine atom at the 6-position is not merely a synthetic handle but can impart significant advantages to the final molecule, a key consideration in drug design.[11]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, which can block potential sites of metabolism and improve the pharmacokinetic profile of a drug candidate.
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in the pyrimidine ring, influencing the molecule's ionization state at physiological pH and potentially affecting its solubility and target binding.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased binding affinity and potency.[12]
-
Lipophilicity and Permeability: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes and reach its target.[8]
Comparative Performance: 4-Bromo-6-fluoropyrimidine vs. Alternatives
Reactivity Trend: The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F. This trend dictates that the C-Br bond will be significantly more reactive than the C-Cl bond, and both will be far more reactive than the C-F bond.
Regioselectivity: In dihalopyrimidines, the regioselectivity of the first cross-coupling reaction is a critical factor.
-
4-Bromo-6-fluoropyrimidine: The significant difference in reactivity between the C-Br and C-F bonds allows for excellent regioselectivity, with the first coupling occurring almost exclusively at the 4-position (C-Br).
-
4,6-Dichloropyrimidine: While the two chlorine atoms are electronically distinct, achieving high regioselectivity for a single coupling can be more challenging and may require careful optimization of reaction conditions.[13][14] In some cases, mixtures of mono- and di-substituted products can be formed.
-
4-Bromo-6-chloropyrimidine: Similar to 4-Bromo-6-fluoropyrimidine, the C-Br bond is more reactive than the C-Cl bond, allowing for selective coupling at the 4-position.
Synthetic Efficiency Comparison (Qualitative)
| Feature | 4-Bromo-6-fluoropyrimidine | 4,6-Dichloropyrimidine | 4-Bromo-6-chloropyrimidine |
| Regioselectivity | Excellent | Moderate to Good | Very Good |
| Reaction Conditions | Milder conditions for C-Br coupling | Potentially harsher conditions needed | Milder conditions for C-Br coupling |
| Potential for Di-substitution | Low risk of di-coupling under standard conditions | Higher risk of di-coupling | Lower risk of di-coupling than dichloro |
| Downstream Functionalization | C-F bond available for SNAr | Second C-Cl bond available for coupling/SNAr | C-Cl bond available for coupling/SNAr |
Experimental Protocols
The following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for 4-Bromo-6-fluoropyrimidine.
General Protocol for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Reaction Workflow.
Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting material and to minimize the formation of byproducts. The final product should be characterized by standard analytical techniques (NMR, MS) to confirm its identity and purity.
General Protocol for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Trustworthiness: The use of an inert atmosphere is critical for the stability of the palladium catalyst and to prevent side reactions. Anhydrous solvents are also essential to avoid deactivation of the catalyst and unwanted hydrolysis reactions.
Conclusion: A Strategic Investment in Synthesis
The decision to use 4-Bromo-6-fluoropyrimidine is a strategic one that extends beyond a simple comparison of initial reagent costs. While more economical alternatives like 4,6-dichloropyrimidine exist, they may present challenges in achieving high regioselectivity, potentially leading to lower overall yields and more complex purification procedures.
The primary benefits of 4-Bromo-6-fluoropyrimidine are:
-
Excellent Regioselectivity: The differential reactivity of the C-Br and C-F bonds allows for precise, predictable functionalization at the 4-position.
-
Synthetic Versatility: The remaining C-F bond provides a handle for subsequent transformations, such as SNAr reactions.
-
The "Fluorine Factor": The incorporation of a fluorine atom can bestow desirable pharmacokinetic and pharmacodynamic properties on the final molecule, a significant advantage in drug discovery.
The main drawback is:
-
Higher Cost: The synthesis of 4-Bromo-6-fluoropyrimidine is more complex than that of its non-fluorinated or di-chlorinated counterparts, which is reflected in its higher price.
For researchers in the early stages of drug discovery, where the exploration of chemical space and the rapid synthesis of diverse analogs with favorable properties are paramount, the higher initial cost of 4-Bromo-6-fluoropyrimidine can be a worthwhile investment. The clean, selective reactions it enables can save valuable time and resources in the long run by simplifying purification and providing a clear synthetic route to target molecules with potentially enhanced biological activity. For large-scale production, a more thorough cost analysis, including process optimization and a confirmed bulk price for the reagent, would be necessary.
References
-
Rakuten. 4, 6-Dichloropyrimidine, 25g. [Link]
- Jiang, X., et al. (2021). Discovery of Pyrido[2,3-d]pyrimidine Derivatives as Potent and Orally Bioavailable Fourth-Generation EGFR Inhibitors Active against T790M/C797S Resistance Mutations. Journal of Medicinal Chemistry, 64(8), 4239–4256.
- García-García, P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421.
- Shafi, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2999.
- Handy, S. T., & Zhang, Y. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 53(24), 2971-2974.
- Google Patents. Advanced drug development and manufacturing.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
- Grem, J. L. (2000). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation.
- Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
- Neufeldt, S. R., & Sanford, M. S. (2024). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- El-Sayed, M. A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(15), 4995.
- Long, Y. Q., et al. (2024).
- Wang, S., et al. (2023). FDA approved six-membered ring fused pyrimidine-based derivatives.
- Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Al-Zahrani, A. A. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of King Saud University - Science, 36(1), 102924.
- Cumps, J., et al. (2009). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace.
-
Pharmaffiliates. 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. [Link]
- Google Patents.
- Obadiah, A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1146.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
- Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 22(3), 237-242.
-
IndiaMART. 4,6-Dichloropyrimidine CAS 1193-21-1. [Link]
- Es-sadeqy, Y., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4055-4081.
- Li, Y., et al. (2022). Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. Frontiers in Pharmacology, 13, 1032271.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- El-Damasy, A. K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and evaluation of their multi-target profile against Alzheimer’s disease. RSC Advances, 11(4), 2158-2170.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1209458-29-6|4-Bromo-6-fluoropyrimidine|BLD Pharm [bldpharm.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. par.nsf.gov [par.nsf.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
